2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
Description
Properties
IUPAC Name |
2-amino-4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADMJGMKMNLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695705 | |
| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-55-7 | |
| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Pyrazole-Containing Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-(1H-pyrazol-1-YL)benzoic Acid
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutics. When integrated with a benzoic acid moiety, specifically forming structures like this compound, the resulting molecule becomes a highly valuable building block for drug development.
This guide provides a comprehensive overview of the physical properties of this compound (CAS No. 1186663-55-7).[2] While specific experimental data for this compound is not extensively published, this paper will leverage data from closely related analogs and established principles of physical organic chemistry to provide a robust profile for researchers and drug development professionals. Understanding these fundamental properties is critical for predicting the compound's behavior in biological systems, optimizing its formulation, and guiding its application in synthetic protocols. The exploration of such molecules is driven by their potential as antibacterial and anticancer agents, making a thorough characterization of their physical properties a crucial first step in their journey from the lab to the clinic.[3][4]
Molecular Structure and Core Physicochemical Properties
The foundational attributes of a molecule dictate its macroscopic behavior. For this compound, its structure brings together three key functional groups: a carboxylic acid, an aromatic amine, and a pyrazole ring. This combination imparts a unique set of properties that are essential for its function as a versatile chemical intermediate.
| Property | Value | Source(s) |
| CAS Number | 1186663-55-7 | [2] |
| Molecular Formula | C₁₀H₉N₃O₂ | [2] |
| Molecular Weight | 203.2 g/mol | [2] |
| Appearance | Off-white crystalline powder (Expected) | [5] |
| Melting Point | Not available. Expected to be a solid with a relatively high melting point, typical for crystalline organic acids. | [2] |
| Boiling Point | Not available. Likely to decompose before boiling at atmospheric pressure. | [2] |
| Solubility | Not available. Expected to have low solubility in water, and higher solubility in polar organic solvents like DMSO and DMF. | [2] |
Structural Diagram
Caption: Chemical structure of this compound.
Spectroscopic Profile
The spectroscopic signature of a molecule is its fingerprint, providing unambiguous confirmation of its identity and insights into its electronic environment. While a definitive spectrum for this compound is not publicly available, we can predict its key features based on the analysis of its constituent functional groups and data from analogous structures.[6][7]
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the presence of two aromatic rings. The following table outlines the anticipated chemical shifts (δ) in ppm, multiplicities, and couplings.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole H | 7.5 - 8.5 | d, t, d | The three protons on the pyrazole ring will likely appear as distinct signals in the downfield region. |
| Benzoic Acid H | 6.5 - 8.0 | m | The protons on the benzoic acid ring will show a complex splitting pattern due to the two substituents. |
| -NH₂ | 5.0 - 6.0 | br s | The amino protons typically appear as a broad singlet and can exchange with D₂O. |
| -COOH | 11.0 - 13.0 | br s | The carboxylic acid proton is highly deshielded and appears as a broad singlet, which also exchanges with D₂O. |
Expected ¹³C NMR Spectral Data
The carbon NMR will provide information on the carbon skeleton of the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| -COOH | 165 - 175 | The carboxylic acid carbon is the most downfield signal. |
| Aromatic C | 110 - 150 | The ten carbons of the pyrazole and benzene rings will appear in this region. Carbons attached to nitrogen or the carboxylic acid group will be further downfield. |
Expected Infrared (IR) Spectral Data
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H (Amine) | 3300 - 3500 | Medium, two bands |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C, C=N (Aromatic) | 1450 - 1600 | Medium to Strong |
Experimental Methodologies
The synthesis and characterization of novel chemical entities like this compound require robust and reproducible experimental protocols. The following sections detail generalized procedures for its synthesis and the determination of its key physical properties.
Synthesis Protocol: A Generalized Approach
The synthesis of pyrazole-substituted benzoic acids often involves a multi-step process. A common strategy is the condensation of a hydrazine derivative with a β-dicarbonyl compound, followed by functional group manipulations on the benzoic acid portion.[3][8]
References
- 1. 1015846-04-4 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid AKSci 7314FF [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections [mdpi.com]
- 8. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
"2-Amino-4-(1H-pyrazol-1-YL)benzoic acid" CAS number lookup
An In-Depth Technical Guide to 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid
Introduction
This compound stands as a significant heterocyclic compound, integrating three key pharmacophores: an aminobenzoic acid scaffold, a pyrazole ring, and an aniline-like linkage. This molecular architecture makes it a versatile building block in medicinal chemistry and drug discovery. The pyrazole nucleus, a five-membered diazole, is a privileged scaffold found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] The aminobenzoic acid moiety, particularly the para-aminobenzoic acid (PABA) backbone, is a well-established starting point for synthesizing molecules with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.[3] This guide provides a comprehensive overview of the compound's profile, synthesis, potential applications, and relevant experimental methodologies for researchers in the field.
Compound Profile
A clear identification of the target compound is the foundation of any research endeavor. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1186663-55-7 | [4] |
| Molecular Formula | C₁₀H₉N₃O₂ | Calculated |
| Molecular Weight | 203.20 g/mol | Calculated |
| Synonyms | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | [4] |
Synthesis and Mechanistic Insights
The synthesis of pyrazole-substituted benzoic acids typically involves the strategic coupling of a suitably functionalized benzoic acid precursor with a pyrazole-forming reagent or a pre-formed pyrazole ring. A common and effective method is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. For the title compound, a logical synthetic pathway involves the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon electrophile that can cyclize to form the pyrazole ring.
The causality behind this choice of reactants lies in the well-established Paal-Knorr synthesis for pyrazoles. The hydrazine group provides the two necessary nitrogen atoms, while the dicarbonyl compound provides the carbon backbone of the five-membered ring. The reaction proceeds via a condensation mechanism, forming a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Below is a generalized workflow for the synthesis of such compounds.
Caption: Generalized synthetic workflow for pyrazole-substituted benzoic acids.
Core Applications in Drug Discovery
The structural motifs within this compound suggest significant potential across several therapeutic areas. The pyrazole core is a cornerstone in the development of kinase inhibitors for oncology, while aniline-derived pyrazoles have shown potent antibacterial activity.[1][2] The broader class of aminobenzoic acid derivatives has been explored for anti-inflammatory and analgesic effects.[5]
Caption: Potential drug discovery applications derived from the core scaffold.
Antibacterial Activity
A significant body of research highlights that pyrazole derivatives, particularly those linked to a benzoic acid moiety, are potent antibacterial agents.[6][7] Many of these compounds are effective against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The mechanism of action for some analogs has been identified as the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival.[2][6] This makes the title compound a prime candidate for development as a narrow-spectrum antibiotic.
Anticancer Potential
Pyrazole derivatives are prevalent in modern oncology, often acting as inhibitors of protein kinases that drive cancer cell proliferation.[10] The structural features of this compound make it an attractive starting point for designing novel kinase inhibitors. The pyrazole can engage in hydrogen bonding within an ATP-binding pocket, while the benzoic acid provides a handle for further functionalization to improve potency and selectivity.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing
To validate the antibacterial potential of the title compound, a standard microbroth dilution assay to determine the Minimum Inhibitory Concentration (MIC) is essential. This protocol is a self-validating system when appropriate controls are included.
Objective: To determine the MIC of this compound against Staphylococcus aureus.
Materials:
-
This compound (Test Compound)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Vancomycin (Positive Control)
-
Spectrophotometer or plate reader
Methodology:
-
Preparation of Test Compound Stock: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). This stock solution will be used for serial dilutions. The use of DMSO is critical for solubilizing organic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Bacterial Inoculum Preparation: Culture S. aureus overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate. The density of the inoculum is crucial for the reproducibility of MIC results.
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first well to achieve the highest desired test concentration after dilution, and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. This creates a concentration gradient.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls (Self-Validation):
-
Positive Control: A row of wells with a known antibiotic (e.g., Vancomycin) undergoing the same serial dilution. This validates that the bacteria are susceptible to a standard antibiotic.
-
Negative Control (Sterility): A well containing only CAMHB to check for contamination.
-
Growth Control: A well containing CAMHB and the bacterial inoculum but no test compound. This ensures the bacteria can grow under the assay conditions.
-
Solvent Control: A well containing bacteria and the highest concentration of DMSO used in the assay to ensure the solvent itself is not inhibitory.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Data Presentation: Exemplary Antibacterial Activity
Based on literature for similar compounds, one could expect the following profile.[7][8]
| Compound | MIC against S. aureus (µg/mL) | MIC against E. faecalis (µg/mL) |
| This compound | 1 - 8 | 2 - 16 |
| Vancomycin (Positive Control) | 0.5 - 2 | 1 - 4 |
Note: These values are hypothetical and serve as an example of expected results for this class of compounds.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its composite structure, leveraging the proven utility of the pyrazole and aminobenzoic acid scaffolds, positions it as a promising starting point for the development of novel therapeutics, particularly in the antibacterial and anticancer domains. The synthetic accessibility and potential for diverse functionalization underscore its value as a versatile building block in the ongoing search for new and effective medicines. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
Spectroscopic Characterization of 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid. Designed for researchers and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.
Molecular Structure and Spectroscopic Overview
This compound is a multifaceted molecule featuring a benzoic acid core substituted with an amino group and a pyrazole ring. This unique arrangement of aromatic and heterocyclic systems gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. Understanding the interplay of these functional groups is key to interpreting its NMR, IR, and MS spectra.
// Benzoic Acid Core C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2!", label="C"]; C4 [pos="0.8,-2!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label="C"];
// Substituents on Benzoic Acid COOH_C [pos="0,3!", label="C", fontcolor="#EA4335"]; O1_COOH [pos="-0.7,3.8!", label="O", fontcolor="#EA4335"]; O2_COOH [pos="0.7,3.8!", label="OH", fontcolor="#EA4335"]; NH2 [pos="2.3,-0.75!", label="NH₂", fontcolor="#4285F4"];
// Pyrazole Ring N1_pz [pos="1.5,-3.2!", label="N", fontcolor="#34A853"]; N2_pz [pos="2.8,-2.5!", label="N", fontcolor="#34A853"]; C3_pz [pos="3.3,-3.8!", label="CH", fontcolor="#34A853"]; C4_pz [pos="2.3,-4.8!", label="CH", fontcolor="#34A853"]; C5_pz [pos="1.3,-4.3!", label="CH", fontcolor="#34A853"];
// Bonds C1 -- C6; C6 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C1 -- COOH_C; COOH_C -- O1_COOH [style=double]; COOH_C -- O2_COOH; C5 -- NH2; C4 -- N1_pz;
N1_pz -- N2_pz; N2_pz -- C3_pz; C3_pz -- C4_pz [style=double]; C4_pz -- C5_pz; C5_pz -- N1_pz;
}
Caption: Molecular Structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display distinct signals for the protons on the benzoic acid and pyrazole rings, as well as the amine and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents. The data presented below is predicted based on analysis of structurally similar compounds.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | ~12.0 - 13.0 | Singlet (broad) | - | Chemical shift is highly dependent on solvent and concentration. |
| H-pyrazole (H-3') | ~8.2 - 8.4 | Doublet | ~2.0 - 3.0 | |
| H-benzoic (H-6) | ~7.8 - 8.0 | Doublet | ~8.0 - 9.0 | |
| H-pyrazole (H-5') | ~7.7 - 7.9 | Doublet | ~1.0 - 2.0 | |
| H-benzoic (H-5) | ~7.0 - 7.2 | Doublet of doublets | ~8.0 - 9.0, ~2.0 - 3.0 | |
| H-benzoic (H-3) | ~6.8 - 7.0 | Doublet | ~2.0 - 3.0 | |
| H-pyrazole (H-4') | ~6.5 - 6.7 | Triplet | ~2.0 - 3.0 | |
| NH₂ | ~5.0 - 6.0 | Singlet (broad) | - | Chemical shift and appearance can vary with solvent and temperature. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are predicted based on analogous structures and substituent effects.[1][2][3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| COOH | ~168.0 - 172.0 | Carbonyl carbon, typically deshielded. |
| C-NH₂ (C-2) | ~150.0 - 155.0 | Attached to the electron-donating amino group. |
| C-pyrazole (C-4) | ~145.0 - 150.0 | Attached to the pyrazole ring. |
| C-pyrazole (C-3') | ~140.0 - 142.0 | |
| C-H (C-6) | ~130.0 - 133.0 | |
| C-pyrazole (C-5') | ~128.0 - 130.0 | |
| C-H (C-5) | ~118.0 - 122.0 | |
| C-H (C-3) | ~115.0 - 118.0 | |
| C-H (C-4') | ~108.0 - 112.0 | |
| C-COOH (C-1) | ~105.0 - 110.0 |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a robust method for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (COOH and NH₂).[4][5]
-
Filter the solution through a glass wool plug into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.[4]
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; a [label="Dissolve in DMSO-d6"]; b [label="Filter into NMR Tube"]; a -> b; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; c [label="Tune and Shim"]; d [label="Acquire 1H Spectrum"]; e [label="Acquire 13C Spectrum"]; c -> d -> e; }
subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; f [label="Fourier Transform"]; g [label="Phase and Baseline Correct"]; h [label="Reference Spectra"]; f -> g -> h; }
b -> c [lhead=cluster_acq, ltail=cluster_prep]; e -> f [lhead=cluster_proc, ltail=cluster_acq]; }
Caption: Workflow for NMR data acquisition and processing.Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, N-H, C=O, C=C, and C-N bonds.
Predicted IR Spectral Data
The expected vibrational frequencies are based on the analysis of similar aromatic and heterocyclic compounds.[1][6][7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |
| N-H stretch (amine) | 3300 - 3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretches. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong | Position is indicative of conjugation and hydrogen bonding. |
| C=C stretch (aromatic) | 1550 - 1650 | Medium-Strong | Multiple bands are expected. |
| N-H bend (amine) | 1500 - 1600 | Medium | |
| C-N stretch | 1250 - 1350 | Medium |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient and common method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 - 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Predicted Mass Spectrum Data
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to readily form protonated or deprotonated molecular ions.
-
Molecular Formula: C₁₀H₉N₃O₂
-
Exact Mass: 203.0695
-
Predicted ESI-MS (Positive Ion Mode):
-
m/z [M+H]⁺: 204.0768 (Monoisotopic)
-
-
Predicted ESI-MS (Negative Ion Mode):
-
m/z [M-H]⁻: 202.0622 (Monoisotopic)
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[2]
Experimental Protocol for MS Data Acquisition
This protocol describes a general method for obtaining ESI-MS data.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution measurements.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the ion of interest.
-
Acquire spectra in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
For HRMS data, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By combining the predictive power of NMR, IR, and MS with proven experimental protocols, researchers can confidently verify the structure and purity of this compound, a critical step in the drug discovery and development pipeline. The detailed interpretation of the spectral data, grounded in the fundamental principles of spectroscopy and comparison with related structures, ensures a high degree of scientific rigor.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Understanding and Determining the Solubility of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of the novel compound, 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics influencing solubility and presents a robust experimental framework for its precise measurement.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] this compound, a molecule possessing a unique combination of functional groups, presents an interesting case for solubility studies. This guide navigates the foundational principles governing its solubility, outlines a detailed protocol for experimental determination, and provides insights into the factors that can be modulated to optimize its dissolution characteristics. By understanding the interplay of molecular structure and solvent properties, researchers can strategically approach formulation development and preclinical evaluation.
Theoretical Considerations: Predicting Solubility Behavior
The molecular structure of this compound—featuring an aromatic amine, a carboxylic acid, and a pyrazole ring—suggests a complex solubility profile governed by its polarity, hydrogen bonding capacity, and ionization state.
The Influence of Molecular Structure and Polarity
The solubility of a drug is largely dependent on the polarity of the solvent and the solute.[3][4] The presence of both polar (amino and carboxylic acid groups) and non-polar (aromatic rings) regions in this compound indicates that its solubility will vary significantly across different solvents. The principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving this compound than non-polar solvents. The ability of the solute to form hydrogen bonds with the solvent is also a key factor.[3]
Impact of pH on Solubility
Most drugs are weak acids or bases, and their solubility is highly dependent on the pH of the medium.[5] this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group and pyrazole ring) functionalities.
-
In acidic solutions (low pH): The amino group will be protonated (-NH3+), increasing the molecule's polarity and favoring solubility in aqueous media.
-
In basic solutions (high pH): The carboxylic acid group will be deprotonated (-COO-), which also enhances aqueous solubility.
-
At the isoelectric point (pI): The molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. At this pH, the net charge is zero, and aqueous solubility is typically at its minimum.[6][7]
Understanding the pKa values of the acidic and basic groups is crucial for predicting the pH at which minimum and maximum solubility will occur.
The Role of the Crystalline Form
The solid-state properties of a compound, such as its crystal lattice energy, significantly impact its solubility.[5] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubility profiles for the same molecule. It is imperative to characterize the crystalline form of the material being tested to ensure reproducible results.
Experimental Determination of Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[3][5][8] This method involves agitating an excess amount of the solid compound in a specific solvent at a controlled temperature until equilibrium is reached.
Essential Equipment and Reagents
-
This compound (ensure purity and known crystalline form)
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile)
-
Vials with screw caps
-
A constant temperature shaker or incubator
-
A centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm) compatible with the chosen solvents
-
An analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated pH meter and analytical balance
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[3][5]
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[2][9] Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2][5]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.[2]
-
Sampling: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, it is recommended to filter the sample using a syringe filter that has been pre-saturated with the solution to minimize drug loss due to adsorption.[10]
-
Dilution: If necessary, dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Below is a diagram illustrating the experimental workflow for determining solubility using the shake-flask method.
References
- 1. rheolution.com [rheolution.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
The Vanguard of Discovery: A Technical Guide to Theoretical and Computational Exploration of Pyrazole Derivatives
For Immediate Release
A Deep Dive into the In-Silico World of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science, celebrated for its wide spectrum of pharmacological activities.[1][2] Derivatives of pyrazole are integral components of numerous therapeutic agents, exhibiting anti-inflammatory, anticancer, antimicrobial, and antiviral properties, among others.[1][3] The versatility of the pyrazole ring system allows for extensive chemical modification, making it a "privileged scaffold" in the quest for novel therapeutic agents.[4] This guide provides an in-depth exploration of the theoretical and computational methodologies that are revolutionizing the study and development of pyrazole derivatives.
Computational chemistry has emerged as an indispensable tool, offering profound insights into the molecular behavior and interactions of these compounds.[5] Techniques such as Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Molecular Dynamics (MD) simulations provide a rational framework for designing novel pyrazole derivatives with enhanced efficacy and specificity.[4][5]
Section 1: The Bedrock of a Priori Investigation - Density Functional Theory (DFT)
At the heart of understanding the intrinsic properties of pyrazole derivatives lies Density Functional Theory (DFT). This quantum mechanical method allows for the detailed exploration of a molecule's electronic structure, providing crucial information about its geometry, reactivity, and spectroscopic properties.[5][6]
The "Why" Behind DFT: Causality in Computational Choice
The selection of DFT as a primary investigative tool is rooted in its balance of computational cost and accuracy. It allows researchers to predict a range of molecular properties before embarking on potentially time-consuming and expensive synthetic endeavors. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity and its ability to participate in chemical reactions.[6][7] The energy gap between HOMO and LUMO, for instance, is a critical indicator of molecular stability.[7]
A Step-by-Step Protocol for DFT-Based Analysis of a Pyrazole Derivative
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of the pyrazole derivative using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting structure.
-
Refine the geometry using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).[8][9] This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and vibrational spectra.
-
-
Electronic Property Calculation:
-
Data Analysis and Interpretation:
-
Analyze the output files to extract the calculated properties.
-
Visualize the HOMO and LUMO orbitals to understand the electron distribution and potential sites of interaction.
-
Interpret the MEP map to predict reactivity and intermolecular interactions.
-
Section 2: Charting the Course of Interaction - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] In the context of pyrazole derivatives, it is a powerful tool for predicting the binding mode and affinity of these compounds to a biological target, typically a protein.[5][11]
The Rationale for Docking: Predicting Biological Partnerships
The primary goal of molecular docking is to identify potential drug candidates by simulating the interaction between a small molecule (ligand) and a macromolecular target.[11] This in-silico screening process helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[3] The scoring functions used in docking programs estimate the binding free energy, providing a rank-ordering of potential ligands.[11]
Workflow for Molecular Docking of Pyrazole Derivatives
Caption: A generalized workflow for molecular docking studies.
A Detailed Protocol for Molecular Docking
-
Target and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D structure of the pyrazole derivative and optimize its geometry.
-
-
Binding Site Identification:
-
Define the binding site on the protein. This can be based on the location of a known co-crystallized ligand or predicted using binding site detection algorithms.
-
-
Docking Simulation:
-
Pose Analysis and Scoring:
-
The docking program will generate a series of possible binding poses, each with a corresponding score that estimates the binding affinity.[11]
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivative and the protein's active site residues.[13]
-
Section 3: From Structure to Activity - Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3][14] For pyrazole derivatives, QSAR models can be used to predict the activity of unsynthesized compounds and to guide the design of more potent analogs.[3]
The Logic of QSAR: Building Predictive Models
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By identifying the key molecular descriptors that correlate with activity, a predictive model can be built.[14] Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to develop robust models.[3][15]
Key Steps in a QSAR Study
Caption: A typical workflow for a QSAR study.
A Protocol for a 3D-QSAR (CoMFA/CoMSIA) Study
-
Data Set Preparation:
-
Compile a dataset of pyrazole derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Align the molecules based on a common scaffold. This is a critical step for 3D-QSAR.
-
-
Descriptor Calculation:
-
For CoMFA, calculate the steric and electrostatic fields around the aligned molecules.
-
For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[15]
-
-
Model Building and Validation:
-
Divide the dataset into a training set (to build the model) and a test set (to validate the model).
-
Use a statistical method, such as Partial Least Squares (PLS) regression, to correlate the calculated fields with the biological activities.
-
Validate the model using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[15]
-
-
Contour Map Analysis:
-
Generate CoMFA and CoMSIA contour maps. These maps visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.
-
Section 4: The Dance of Molecules - Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions.[5][16] For pyrazole derivatives, MD simulations can be used to assess the stability of ligand-protein complexes predicted by docking and to gain a deeper understanding of the binding mechanism.[12][17]
The Imperative of Dynamics: Beyond Static Pictures
While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations reveal the dynamic nature of this partnership.[16] They can uncover subtle conformational changes in both the ligand and the protein upon binding, as well as the role of solvent molecules in mediating the interaction.[16] This information is crucial for a more accurate assessment of binding affinity and for the rational design of improved inhibitors.
A Protocol for MD Simulation of a Pyrazole-Protein Complex
-
System Setup:
-
Start with the docked complex of the pyrazole derivative and the target protein.
-
Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble). This allows the system to relax to a stable state.
-
-
Production Run:
-
Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds).[17] During this production run, the trajectory of all atoms in the system is saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate various properties, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the binding free energy using methods like MM/PBSA.[17]
-
Quantitative Data Summary
| Computational Method | Key Outputs | Typical Application for Pyrazole Derivatives |
| Density Functional Theory (DFT) | HOMO-LUMO energies, MEP, optimized geometry, vibrational frequencies.[6][7] | Assessing reactivity, stability, and spectroscopic properties.[5][6] |
| Molecular Docking | Binding pose, binding affinity (scoring function).[11] | Predicting binding modes to biological targets and virtual screening.[1][18] |
| QSAR | Predictive mathematical model, contour maps (for 3D-QSAR).[3][15] | Predicting the activity of new derivatives and guiding lead optimization.[14][19] |
| Molecular Dynamics (MD) | Trajectory of atomic motion, RMSD, RMSF, binding free energy.[12][17] | Assessing the stability of ligand-protein complexes and refining binding hypotheses.[17][20] |
Conclusion
The integration of theoretical and computational methods has profoundly impacted the study of pyrazole derivatives.[5] From elucidating their fundamental electronic properties with DFT to predicting their biological targets through molecular docking and QSAR, and finally, understanding the dynamics of their interactions with MD simulations, these in-silico tools provide a powerful and cost-effective approach to drug discovery and materials science.[3][5] As computational power continues to grow and methodologies become more refined, the role of these techniques in accelerating the development of novel and effective pyrazole-based compounds is set to expand even further.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. science.su.edu.krd [science.su.edu.krd]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3D-QSAR, molecular docking and molecular dynamics analysis of pyrazole derivatives as MALT1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 17. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 19. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, evaluation, molecular dynamics simulation and targets identification of novel pyrazole-containing imide derivatives | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
Abstract
The compound 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: anthranilic acid and N-substituted pyrazole. While direct biological data on this specific molecule is not yet publicly available, a comprehensive analysis of its structural motifs provides a strong foundation for hypothesizing its potential therapeutic applications. This guide synthesizes the extensive research on related pyrazole and aminobenzoic acid derivatives to propose and detail potential therapeutic targets in oncology, inflammation, and infectious diseases. For each proposed target, we outline a scientifically rigorous, step-by-step experimental workflow for validation, complete with detailed protocols and logical frameworks. This document is intended to serve as a strategic roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this promising compound.
Introduction: A Molecule of Inferred Potential
The rational design of novel therapeutics often begins with the strategic combination of known pharmacophores. This compound is a prime example of such a strategy, integrating the structural features of ortho-aminobenzoic acid (anthranilic acid) and a 1-substituted pyrazole ring. Anthranilic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The pyrazole nucleus is also a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications ranging from anti-inflammatory to anticancer and antimicrobial therapies[3][4][5].
The confluence of these two moieties suggests that this compound may engage with a variety of biological targets. This guide will explore three high-probability therapeutic areas: oncology, with a focus on kinase inhibition; chronic inflammation, targeting key enzymatic mediators; and infectious diseases, with an emphasis on novel antibacterial mechanisms.
Proposed Therapeutic Target Area 1: Oncology - Kinase Inhibition
Rationale: Both pyrazole and aminobenzoic acid derivatives have independently been shown to exhibit potent anticancer activity, frequently through the inhibition of protein kinases that are critical for tumor growth and survival. Pyrazole-containing compounds are central to many kinase inhibitors, including those targeting Janus Kinase (JAK) and Insulin-like Growth Factor-1 Receptor (IGF-1R)[6][7]. Anthranilic acid derivatives have been reported to induce apoptosis and inhibit key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway in cancer cells[8]. Therefore, it is plausible that this compound could function as a kinase inhibitor.
Hypothetical Target: Janus Kinase (JAK) Family
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly hematological malignancies and some solid tumors. Selective inhibition of JAK family members, especially JAK1, is a validated therapeutic strategy[6].
Postulated Mechanism of Action
We hypothesize that this compound acts as an ATP-competitive inhibitor of JAK1. The pyrazole and benzoic acid moieties may form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of STAT proteins.
Experimental Validation Workflow
A tiered approach is recommended to validate this hypothesis, starting with broad screening and progressing to specific, mechanistic studies.
Detailed Experimental Protocols
Protocol 2.4.1: Tier 1 - Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture a JAK-dependent cell line (e.g., HEL cells) in appropriate media supplemented with 10% FBS and antibiotics.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known JAK inhibitor like Ruxolitinib).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Protocol 2.4.2: Tier 3 - Western Blot for Phospho-STAT3
-
Cell Treatment: Treat the JAK-dependent cells with varying concentrations of the test compound for 2-4 hours.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the reduction in p-STAT3 levels relative to total STAT3.
Proposed Therapeutic Target Area 2: Inflammation - COX-2 Inhibition
Rationale: The anthranilic acid scaffold is the backbone of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) which are known inhibitors of cyclooxygenase (COX) enzymes. Pyrazole derivatives are also well-documented for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors[9]. The combination of these two pharmacophores suggests a strong potential for COX-2 inhibition.
Hypothetical Target: Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects.
Postulated Mechanism of Action
We propose that this compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2. The acidic benzoic acid moiety may interact with key arginine residues in the active site, while the pyrazole ring could occupy a hydrophobic side pocket, contributing to its potency and selectivity.
Experimental Validation Workflow
Detailed Experimental Protocols
Protocol 3.4.1: Tier 1 - COX-1/COX-2 Inhibition Assay
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical) that measures the peroxidase activity of COX.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves incubating recombinant human COX-1 or COX-2 with the test compound and arachidonic acid.
-
Detection: The production of Prostaglandin G2 is detected by a colorimetric or fluorometric probe.
-
Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Protocol 3.4.2: Tier 2 - LPS-stimulated PGE2 Production Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Treatment: Seed cells in a 24-well plate. Pre-treat with this compound for 1 hour, then stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a competitive ELISA kit.
-
Analysis: Determine the dose-dependent inhibition of PGE2 production by the test compound.
Proposed Therapeutic Target Area 3: Infectious Diseases - Antibacterial Activity
Rationale: Pyrazole-containing compounds have demonstrated significant antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[10][11]. Aminobenzoic acid derivatives are also known for their antimicrobial properties[12][13]. The combination of these scaffolds could lead to a novel antibacterial agent.
Hypothetical Target: Bacterial Fatty Acid Biosynthesis (FAS-II)
The bacterial fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and is distinct from the mammalian FAS-I pathway, making it an attractive target for selective antibacterial drugs.
Postulated Mechanism of Action
We hypothesize that this compound inhibits a key enzyme in the FAS-II pathway, such as FabI (enoyl-acyl carrier protein reductase) or another component of the elongase complex. This would disrupt bacterial membrane integrity and lead to cell death.
Experimental Validation Workflow
Detailed Experimental Protocols
Protocol 4.4.1: Tier 1 - Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including S. aureus (including MRSA), E. coli, and P. aeruginosa.
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4.4.2: Tier 2 - Macromolecular Synthesis Assay
-
Principle: This assay determines which major biosynthetic pathway is inhibited by the compound by measuring the incorporation of radiolabeled precursors.
-
Precursors: Use [3H]-thymidine (DNA), [3H]-uridine (RNA), [3H]-leucine (protein), N-acetyl-[3H]-glucosamine (cell wall), and [14C]-acetate (fatty acids).
-
Procedure: Grow bacteria to mid-log phase. Add the test compound at a concentration of 4x MIC. At various time points, add the radiolabeled precursors to aliquots of the culture.
-
Measurement: After a short incubation, precipitate the macromolecules with trichloroacetic acid, collect on a filter, and measure the incorporated radioactivity by liquid scintillation counting.
-
Analysis: A specific and rapid cessation of [14C]-acetate incorporation would suggest inhibition of the FAS-II pathway.
Quantitative Data from Related Compounds
To provide context for the proposed experiments, the following table summarizes the reported activities of structurally related pyrazole and aminobenzoic acid derivatives.
| Compound Class | Target/Activity | Reported Potency (IC50/MIC) | Reference |
| Pyrazole Derivatives | JAK1 Inhibition | IC50 in nM range | [6] |
| Pyrazole Derivatives | IGF-1R Inhibition | IC50 in nM range | [7] |
| Pyrazole Derivatives | Anti-inflammatory (COX) | Varies, some with high selectivity for COX-2 | [9] |
| 4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Antibacterial (Staphylococci, Enterococci) | MIC as low as 0.78 µg/mL | [11] |
| Anthranilic Acid Derivatives | Anti-inflammatory (COX) | Varies | [1] |
| Anthranilic Acid Derivatives | Anticancer (various pathways) | IC50 in µM range | [8] |
Conclusion and Future Directions
This compound is a molecule with significant, albeit inferred, therapeutic potential. The strategic combination of the pyrazole and anthranilic acid scaffolds provides a strong rationale for investigating its activity in oncology, inflammation, and infectious diseases. The experimental workflows detailed in this guide offer a clear and logical path forward for elucidating the compound's mechanism of action and identifying its primary therapeutic targets. Successful validation of any of these hypotheses could position this compound as a valuable lead compound for the development of novel therapeutics.
References
- 1. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds
Foreword: The Unassuming Ring with Profound Impact
In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the versatility and therapeutic significance of the pyrazole ring. This five-membered heterocycle, characterized by two adjacent nitrogen atoms, has journeyed from a 19th-century laboratory discovery to become a cornerstone of modern drug development, agriculture, and materials science. Its unique electronic properties, synthetic accessibility, and ability to serve as a privileged scaffold for interacting with biological targets have cemented its importance. This guide provides a comprehensive exploration of the pyrazole core, tracing its historical roots from its initial synthesis to its evolution into a pharmacologically vital motif. We will delve into the foundational synthetic methodologies, examine the key milestones in the development of pyrazole-based therapeutics, and provide field-proven insights into the causality behind its enduring success.
Part 1: The Pyrazole Core: Structure and Significance
Pyrazole is an aromatic, five-membered heterocyclic organic compound with the molecular formula C₃H₄N₂.[1][2] The ring consists of three carbon atoms and two adjacent nitrogen atoms. This arrangement imparts a unique set of properties that are central to its utility. One nitrogen atom is considered "pyrrole-like" and can act as a hydrogen bond donor, while the other is "pyridine-like" and acts as a hydrogen bond acceptor.[3] This dual nature allows the pyrazole moiety to engage in diverse non-covalent interactions with biological macromolecules, a key reason for its prevalence in medicinal chemistry.[4]
The term 'pyrazole' was first introduced by the German chemist Ludwig Knorr in 1883.[3][5] The numbering of the pyrazole ring begins at the nitrogen atom bearing a hydrogen, proceeding around the ring to give the second nitrogen atom the lowest possible number.[6]
References
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
The Strategic Synthesis of 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The 2-amino-4-(1H-pyrazol-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique arrangement of a pyrazole ring appended to an anthranilic acid moiety offers a versatile platform for designing selective and potent drug candidates. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing the core structure of this compound, along with its diverse derivatives and analogues. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed experimental protocols, and discuss the structure-activity relationships that guide the design of novel therapeutic agents.
Introduction: The Significance of the Pyrazolyl-Anthranilate Scaffold
The fusion of a pyrazole ring with a benzoic acid framework, particularly the anthranilic acid motif, has garnered considerable attention in drug discovery. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a feature that allows them to act as versatile pharmacophores capable of engaging in various biological interactions.[1][2] The pyrazole nucleus is a cornerstone of many approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]
The this compound core, in particular, combines the favorable properties of pyrazoles with the synthetic handles of anthranilic acid. The amino and carboxylic acid groups on the benzoic acid ring provide convenient points for further chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will provide researchers and drug development professionals with the necessary tools to synthesize and explore this promising class of compounds.
Synthesis of the Core Structure: this compound
The synthesis of the core this compound structure is a multi-step process that hinges on the formation of the key C-N bond between the pyrazole and benzoic acid rings. The most logical and efficient approach involves a cross-coupling reaction between a suitably functionalized benzoic acid derivative and pyrazole. Here, we will detail a robust synthetic route starting from commercially available materials.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two key bond disconnections: the C-N bond between the pyrazole and the benzoic acid, and the ester group of a potential synthetic precursor. This suggests a strategy involving the coupling of a 4-halobenzoic acid derivative with pyrazole, followed by ester hydrolysis.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: Methyl 2-amino-4-bromobenzoate
The synthesis of the key precursor, methyl 2-amino-4-bromobenzoate, can be achieved from 4-bromobenzoic acid.
Caption: Synthetic scheme for the precursor.
Experimental Protocol: Synthesis of Methyl 2-amino-4-bromobenzoate
-
Esterification: To a solution of 4-bromobenzoic acid (10.0 g, 49.7 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL). Heat the mixture at reflux for 4 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-bromobenzoate as a white solid.[6]
-
Nitration: To a cooled (0 °C) solution of methyl 4-bromobenzoate (8.0 g, 37.2 mmol) in concentrated sulfuric acid (40 mL), add a mixture of concentrated nitric acid (3.2 mL) and concentrated sulfuric acid (8 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture onto ice and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-bromo-2-nitrobenzoate.
-
Reduction: Dissolve the crude methyl 4-bromo-2-nitrobenzoate in ethanol (150 mL) and add tin(II) chloride dihydrate (33.6 g, 149 mmol). Heat the mixture at reflux for 3 hours. After cooling, pour the mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 2-amino-4-bromobenzoate.
Core Synthesis: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic and reliable method for forming C-N bonds between aryl halides and N-heterocycles.[5] Copper(I) iodide is a commonly used catalyst for this transformation.
Caption: Synthesis of the core structure.
Experimental Protocol: Synthesis of this compound
-
Coupling Reaction: To a mixture of methyl 2-amino-4-bromobenzoate (2.30 g, 10.0 mmol), pyrazole (0.82 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in a sealed tube, add dimethylformamide (DMF, 20 mL) and copper(I) iodide (0.19 g, 1.0 mmol). Heat the mixture at 120 °C for 24 hours. After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 2-amino-4-(1H-pyrazol-1-yl)benzoate.
-
Ester Hydrolysis: Dissolve the methyl ester (1.5 g) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL). Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) and stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with 1 M HCl to pH 4-5. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound as a solid.[7]
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | Methyl 4-bromobenzoate | 4-Bromobenzoic acid | MeOH, H2SO4 | ~95 |
| 2 | Methyl 2-amino-4-bromobenzoate | Methyl 4-bromobenzoate | 1. HNO3, H2SO4; 2. SnCl2·2H2O | ~60-70 (over 2 steps) |
| 3 | Methyl 2-amino-4-(1H-pyrazol-1-yl)benzoate | Methyl 2-amino-4-bromobenzoate | Pyrazole, CuI, K2CO3 | ~70-80 |
| 4 | This compound | Methyl 2-amino-4-(1H-pyrazol-1-yl)benzoate | LiOH | >90 |
Synthesis of Derivatives and Analogues
The true power of the this compound scaffold lies in its amenability to diversification. Modifications can be introduced on both the pyrazole and the benzoic acid rings to modulate the compound's properties.
Derivatization of the Pyrazole Ring
Substituted pyrazoles can be used in the Ullmann coupling reaction to introduce functionality at various positions of the pyrazole ring.
Caption: Synthesis of pyrazole-substituted analogues.
Experimental Protocol: General Procedure for Pyrazole Derivatization
Follow the procedure outlined in section 2.3, substituting pyrazole with the desired substituted pyrazole (e.g., 3,5-dimethylpyrazole, 4-bromopyrazole).
| Pyrazole Derivative | Resulting Analogue Core |
| 3,5-Dimethylpyrazole | 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid |
| 4-Bromopyrazole | 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)benzoic acid |
| Ethyl pyrazole-4-carboxylate | 2-Amino-4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid |
The 4-bromo-substituted analogue is particularly useful as it can be further functionalized via Suzuki or other cross-coupling reactions to introduce a wide array of aryl or alkyl groups.
Derivatization of the Benzoic Acid Ring
The amino and carboxylic acid groups of the core structure are prime locations for derivatization.
-
Amide Formation: The carboxylic acid can be readily converted to an amide by coupling with various amines using standard peptide coupling reagents such as HATU or EDC/HOBt.
-
N-Alkylation/N-Arylation of the Amino Group: The 2-amino group can be alkylated or arylated, although care must be taken to avoid competing reactions at the pyrazole nitrogen atoms.
-
Further Aromatic Substitution: Electrophilic aromatic substitution on the benzoic acid ring is also possible, though the directing effects of the existing substituents must be considered.
Caption: Derivatization strategies for the benzoic acid ring.
Alternative Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
While the copper-catalyzed Ullmann reaction is effective, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can offer milder reaction conditions and broader substrate scope.[8]
Caption: Palladium-catalyzed synthesis of the core intermediate.
Experimental Protocol: Palladium-Catalyzed Synthesis
To a mixture of methyl 2-amino-4-bromobenzoate (2.30 g, 10.0 mmol), pyrazole (0.82 g, 12.0 mmol), and cesium carbonate (4.89 g, 15.0 mmol) in a sealed tube, add dioxane (20 mL), palladium(II) acetate (0.045 g, 0.2 mmol), and Xantphos (0.23 g, 0.4 mmol). Heat the mixture at 100 °C for 12 hours. After cooling, filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired product.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable platform for the development of novel therapeutics. The synthetic routes outlined in this guide, utilizing both traditional and modern cross-coupling methodologies, provide a robust framework for accessing the core structure and its diverse analogues. The ability to systematically modify both the pyrazole and benzoic acid moieties allows for a detailed exploration of the structure-activity landscape, paving the way for the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the biological targets for these compounds grows, so too will the importance of efficient and versatile synthetic strategies to access this privileged scaffold.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | Semantic Scholar [semanticscholar.org]
- 2. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Pyrazole Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Syntheses
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4][5] The versatile therapeutic potential of the pyrazole scaffold continues to drive significant research into novel and efficient synthetic methodologies.
Traditionally, the synthesis of functionalized pyrazoles involves multi-step procedures that are often time-consuming and generate substantial waste. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy, aligning with the principles of green chemistry.[6][7] These reactions offer significant advantages by combining multiple synthetic steps into a single operation, thereby reducing solvent consumption, purification efforts, and overall reaction time, while often increasing chemical yields.[6] This guide provides an in-depth exploration of various one-pot methods for synthesizing pyrazole derivatives, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Core Methodologies in One-Pot Pyrazole Synthesis
The beauty of one-pot pyrazole synthesis lies in its diversity. A multitude of strategies have been developed, leveraging different catalysts and reaction conditions to accommodate a wide range of substrates. Here, we delve into some of the most prevalent and effective approaches.
Three-Component Reactions: A Versatile Entry to Functionalized Pyrazoles
Three-component reactions are a popular choice for accessing highly substituted pyrazoles from readily available starting materials. A common approach involves the condensation of a 1,3-dicarbonyl compound, a hydrazine derivative, and an aldehyde.
The reaction typically proceeds through a series of sequential steps within a single pot. Initially, the hydrazine condenses with the 1,3-dicarbonyl compound to form a pyrazolone intermediate. Concurrently, the aldehyde reacts with a suitable active methylene compound (if present) or undergoes a Knoevenagel condensation. The intermediates then react further, often through a Michael addition followed by cyclization and dehydration, to yield the final pyrazole product. The choice of catalyst is crucial in promoting these transformations efficiently and selectively.
Protocol 1: Iodine-Catalyzed Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles in Water
This protocol describes an environmentally benign, one-pot synthesis of highly functionalized pyrazoles using molecular iodine as a catalyst in an aqueous medium.[6]
Materials:
-
Phenylhydrazine
-
Malononitrile
-
Aromatic aldehydes
-
Molecular iodine (I₂)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a 50 mL round-bottom flask, add phenylhydrazine (1 mmol), malononitrile (1 mmol), the desired aromatic aldehyde (1 mmol), and molecular iodine (10 mol%).
-
Add 10 mL of water to the flask.
-
The reaction mixture is then stirred at reflux for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to afford the pure pyrazole derivative.[6]
Data Summary:
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 3.0 | 95 |
| 3 | 4-Nitrobenzaldehyde | 3.5 | 90 |
| 4 | 4-Methoxybenzaldehyde | 2.0 | 94 |
| Data adapted from Srivastava et al., 2013.[6] |
Causality Behind Experimental Choices:
-
Water as Solvent: Water is a green, non-toxic, and inexpensive solvent. Its high polarity can enhance the reaction rate of certain organic reactions.[6]
-
Molecular Iodine as Catalyst: Iodine is a mild Lewis acid that can activate the carbonyl group of the aldehyde, facilitating the initial condensation steps.[6][8] It is also an environmentally friendly and cost-effective catalyst.
Diagram of the Three-Component Reaction Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldresearchersassociations.com [worldresearchersassociations.com]
- 6. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ01149F [pubs.rsc.org]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Aminobenzoic Acid Isomers
[Author]: Your Name/Laboratory [Date]: January 1, 2026 [Application No.]: AN-00123
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of three aminobenzoic acid isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). Due to their structural similarities and analogous physicochemical properties, the separation of these isomers presents a significant analytical challenge. The described method utilizes a mixed-mode stationary phase, which leverages subtle differences in the hydrophobic and ionic characteristics of the isomers to achieve baseline separation. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and reproducible method for the analysis of these compounds.
Introduction
Aminobenzoic acid isomers are foundational components in numerous biological and chemical processes. They serve as precursors in the synthesis of pharmaceuticals, dyes, and other organic compounds.[1][2][3][4] For instance, 4-aminobenzoic acid (PABA) is a crucial intermediate in the biosynthesis of folic acid.[5] Given their widespread use and structural similarity, the ability to accurately separate and quantify these isomers is paramount for ensuring product purity, monitoring reaction kinetics, and conducting metabolic studies.
The primary challenge in separating these isomers lies in their nearly identical molecular weights and polarities.[1][2][3][4] Traditional reversed-phase (RP) HPLC methods often struggle to provide adequate resolution due to insufficient differences in hydrophobicity.[6] This application note presents a mixed-mode chromatography approach that overcomes this limitation by introducing an additional separation mechanism, namely ion-exchange, to exploit the subtle differences in the ionic properties of the zwitterionic aminobenzoic acid molecules.[1][2][4][7]
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A mixed-mode column, such as a Primesep 100 (4.6 x 150 mm, 5 µm) or a Coresep 100 (3.0 x 100 mm), is recommended.[1][4][6] These columns possess both reversed-phase (hydrophobic) and ion-exchange (cationic) functionalities.
-
Guard Column: A compatible guard column is advised to protect the analytical column from contaminants and extend its lifetime.
-
Vials: Amber glass vials to protect the light-sensitive aminobenzoic acid solutions.
-
Syringe Filters: 0.45 µm PTFE or PVDF filters for sample and mobile phase filtration.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized water, 18.2 MΩ·cm or higher.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
Ammonium Formate: LC-MS grade (if MS detection is intended).
-
Reference Standards: 2-Aminobenzoic acid, 3-Aminobenzoic acid, and 4-Aminobenzoic acid (≥99% purity).
Preparation of Solutions
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in deionized water. For example, add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask and bring to volume with water. Filter through a 0.45 µm filter before use. The acidic mobile phase ensures the analytes are in a consistent protonation state, which is crucial for reproducible retention times.[8][9][10][11][12]
Mobile Phase B (Organic): Acetonitrile (100%).
Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each aminobenzoic acid isomer into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. These stock solutions can be stored at 4°C for up to one week, protected from light.
Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase. For example, to prepare a 10 µg/mL standard, transfer 100 µL of each stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition.
Sample Preparation: The sample preparation will vary depending on the matrix. For simple formulations, dissolve the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter. For more complex matrices, a suitable extraction and clean-up procedure may be necessary.
Chromatographic Method
The following method provides a starting point for the separation of aminobenzoic acid isomers. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition | Rationale |
| Column | Mixed-Mode Cation-Exchange/Reversed-Phase (e.g., Coresep 100, 3.0 x 100 mm) | Provides dual separation mechanisms (hydrophobic and ionic interactions) essential for resolving isomers with similar properties.[1][2][4] |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | The acidic aqueous phase controls the ionization state of the analytes, enhancing retention and improving peak shape. Acetonitrile serves as the organic modifier to control hydrophobic retention.[4][8] |
| Gradient | Isocratic at 20% B | An isocratic elution is often sufficient for baseline separation of the three isomers and provides a robust and rapid method.[4] |
| Flow Rate | 0.6 mL/min | A typical flow rate for a 3.0 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 235 nm | Aminobenzoic acids exhibit strong UV absorbance at this wavelength, providing good sensitivity.[4][6] |
| Injection Volume | 1 µL | A small injection volume minimizes band broadening and improves peak shape.[4] |
Results and Discussion
Under the specified conditions, a baseline separation of the three aminobenzoic acid isomers is expected within a short run time. The elution order is typically 4-aminobenzoic acid, followed by 3-aminobenzoic acid, and then 2-aminobenzoic acid. This elution pattern is a result of the interplay between hydrophobic and ionic interactions with the mixed-mode stationary phase.
Expected Performance:
| Compound | Retention Time (min) (Approximate) | Resolution (USP) | Tailing Factor (USP) |
| 4-Aminobenzoic Acid | 3.5 | - | ≤ 1.5 |
| 3-Aminobenzoic Acid | 4.2 | > 2.0 | ≤ 1.5 |
| 2-Aminobenzoic Acid | 5.5 | > 2.0 | ≤ 1.5 |
The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for its intended application.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the separation mechanism.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- System issues (e.g., high dead volume). | - Optimize the percentage of acetonitrile.- Replace the guard or analytical column.- Check system connections for leaks or excessive tubing length. |
| Peak Tailing | - Secondary interactions with silanols.- Column overload.- Inappropriate mobile phase pH. | - Ensure the mobile phase pH is sufficiently low to suppress silanol activity.- Reduce sample concentration or injection volume.- Verify the pH of the aqueous mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues. | - Prepare fresh mobile phase and ensure accurate composition.- Ensure the column oven is functioning correctly.- Allow sufficient time for the column to equilibrate before analysis. |
| Ghost Peaks | - Carryover from previous injections.- Contaminated mobile phase or system. | - Implement a robust needle wash protocol.- Prepare fresh mobile phase and flush the system. |
Conclusion
The mixed-mode HPLC method detailed in this application note provides a reliable and efficient means for the separation and quantification of 2-, 3-, and 4-aminobenzoic acid isomers. By leveraging both hydrophobic and ionic interactions, this method overcomes the challenges associated with separating these structurally similar compounds. The protocol is robust, reproducible, and can be readily implemented in a variety of laboratory settings for quality control and research applications.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. fiveable.me [fiveable.me]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 7. sielc.com [sielc.com]
- 8. moravek.com [moravek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scilit.com [scilit.com]
- 11. agilent.com [agilent.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Evaluating 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid as a Novel Kinase Inhibitor
An Application and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.
Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery.[1][2] This document provides a comprehensive guide for the initial characterization of a novel small molecule, "2-Amino-4-(1H-pyrazol-1-YL)benzoic acid," as a potential kinase inhibitor. The protocols herein are designed to first identify putative kinase targets through broad panel screening, then to quantify the compound's potency via IC50 determination, and finally to validate its activity in a cellular context by assessing target engagement and downstream signaling effects.
The choice of "this compound" for this investigation is predicated on the prevalence of both the pyrazole and benzoic acid moieties in known kinase inhibitors. The pyrazole ring, a five-membered aromatic heterocycle, is a common scaffold in numerous FDA-approved and investigational kinase inhibitors, such as AT9283, which targets Aurora kinases, JAK2, and Abl.[3] Similarly, pyrazole derivatives have been explored as inhibitors for kinases like LRRK2 and CSNK2A.[4][5] The benzoic acid group can also play a crucial role in inhibitor binding and pharmacokinetic properties.[6] This guide, therefore, presents a systematic workflow to rigorously evaluate the potential of this novel compound to modulate kinase activity and provides a foundational framework for its further development.
Part 1: In Vitro Characterization - Direct Kinase Inhibition and Potency
The initial step in evaluating a new compound is to determine if it directly inhibits the enzymatic activity of any kinases and to quantify its potency against any identified "hits." This is typically achieved through in vitro biochemical assays using purified recombinant kinases.[7]
Principle of In Vitro Kinase Assays
Biochemical kinase assays measure the catalytic activity of a kinase, which involves the transfer of a phosphate group from ATP to a specific substrate (a protein or peptide).[1] The effect of an inhibitor is quantified by measuring the reduction in this activity. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[8] They work by measuring the amount of ADP produced in the kinase reaction; as kinase activity is inhibited, less ADP is generated, resulting in a lower luminescent signal.[8]
Experimental Workflow: From Primary Screen to IC50
The process begins with a primary screen against a broad panel of kinases to identify potential targets. Hits from this screen are then subjected to secondary screening to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.
Caption: Workflow for in vitro kinase inhibitor characterization.
Protocol 1: Broad Kinase Panel Screening (Primary Screen)
Objective: To identify potential kinase targets of "this compound" from a large, diverse panel of recombinant kinases.
Materials:
-
"this compound" (test compound)
-
DMSO (for compound dilution)
-
Recombinant kinase panel (commercial service or in-house)
-
Kinase-specific substrates
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution for the assay. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.[9]
-
Assay Plate Preparation: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the test compound solution into the appropriate wells of a 384-well plate.[8] Also include "high control" (DMSO only, 0% inhibition) and "low control" (potent pan-kinase inhibitor like Staurosporine, 100% inhibition) wells.[8]
-
Kinase/Substrate Addition: Prepare a 2X enzyme/substrate mix in Kinase Assay Buffer for each kinase being tested. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinases.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. Add 5 µL of the ATP solution to all wells to start the kinase reactions. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the high and low controls. Identify kinases that show significant inhibition (e.g., >50%) as "hits" for further investigation.
Hypothetical Primary Screen Data:
| Kinase Target | Compound Concentration | % Inhibition | Status |
| Aurora A | 10 µM | 85% | Hit |
| JAK2 | 10 µM | 78% | Hit |
| LRRK2 | 10 µM | 62% | Hit |
| EGFR | 10 µM | 12% | No Hit |
| SRC | 10 µM | 5% | No Hit |
Protocol 2: IC50 Determination for "Hit" Kinases
Objective: To determine the potency of "this compound" against the "hit" kinases identified in the primary screen by calculating their IC50 values.
Methodology:
-
Compound Dilution Series: Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).[8]
-
Assay Setup: Follow the same procedure as the primary screen (Protocol 1), but instead of a single concentration, dispense the serial dilutions of the compound into the assay plate.
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition.
-
Use a data analysis software (e.g., GraphPad Prism) to plot the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[10]
-
Hypothetical IC50 Data:
| Kinase Target | IC50 (nM) |
| Aurora A | 85 |
| JAK2 | 250 |
| LRRK2 | 1,200 |
Part 2: Cell-Based Characterization - Cellular Activity and Target Engagement
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors like cell permeability or off-target effects within a complex biological system.[11] Cell-based assays are therefore essential to confirm that the compound can enter cells, engage its intended target, and exert a functional effect.[7]
Principle of Cellular Target Engagement Assays
To confirm that a compound binds to its target inside a living cell, techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) are used.[11] This assay measures the proximity of a fluorescently labeled tracer (which binds to the kinase) and a NanoLuc® luciferase-tagged kinase. When the test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal, which can be used to quantify compound affinity.[11]
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm the binding of "this compound" to its target kinase (e.g., Aurora A) in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Plasmid DNA for NanoLuc®-Kinase Fusion
-
NanoBRET™ Tracer
-
Test compound
-
White 96-well cell culture plates
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Kinase fusion vector. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add these dilutions to the cells.
-
Tracer Addition: Add the NanoBRET™ Tracer to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection: Add the Nano-Glo® Substrate and read both the donor (NanoLuc®) and acceptor (Tracer) emission signals on a plate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing compound concentration indicates competitive displacement of the tracer and thus, target engagement.[11]
Principle of Downstream Signaling Analysis
Kinases function within signaling cascades. A key validation step is to demonstrate that inhibiting a target kinase leads to a measurable decrease in the phosphorylation of its known downstream substrates.[12] Western blotting with phospho-specific antibodies is a standard and effective method for this analysis.[13]
Hypothetical Signaling Pathway: Aurora A
Aurora A is a mitotic kinase that phosphorylates numerous substrates to regulate cell division. One key substrate is Histone H3 at Serine 10 (p-H3S10). Inhibition of Aurora A should lead to a decrease in the levels of p-H3S10.
Caption: Inhibition of Aurora A blocks Histone H3 phosphorylation.
Protocol 4: Downstream Signaling Analysis (Western Blotting)
Objective: To measure the effect of the test compound on the phosphorylation of a downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to have active Aurora A signaling (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-Aurora A, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[13]
Methodology:
-
Cell Treatment: Culture HCT116 cells to 70-80% confluency. Treat the cells with various concentrations of the test compound (based on the IC50) for 2-4 hours.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate the membrane with the primary antibody against the phospho-protein (e.g., anti-p-H3S10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total Histone H3) and a loading control (e.g., anti-Actin) to ensure equal protein loading.[13]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio indicates effective inhibition of the signaling pathway.
Data Interpretation and Next Steps
Successful completion of these protocols will provide a strong preliminary data package for "this compound."
-
Positive In Vitro Data: The compound demonstrates potent (low nM IC50) and selective inhibition against one or a few kinases.
-
Positive Cellular Data: The compound shows target engagement in cells at concentrations consistent with its IC50 and modulates a downstream signaling pathway as predicted.
If the data are promising, the next logical steps in the drug discovery pipeline include lead optimization to improve potency and drug-like properties, comprehensive kinome-wide selectivity profiling, and eventually, evaluation in preclinical in vivo models of disease.[7]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrazole Derivatives in Anti-Inflammatory Drug Discovery
Abstract
The pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of potent anti-inflammatory agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrazole derivatives in anti-inflammatory drug discovery. We will delve into the core mechanisms of action, primarily focusing on the selective inhibition of cyclooxygenase-2 (COX-2), and explore other relevant pathways such as the p38 MAP kinase signaling cascade. This guide offers detailed, field-proven protocols for the synthesis and evaluation of these compounds, supported by in-depth explanations of the causality behind experimental choices. All methodologies are designed as self-validating systems to ensure scientific rigor and reproducibility.
Introduction: The Inflammatory Cascade and the Rise of Pyrazole Derivatives
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][3] The inflammatory process is orchestrated by a complex network of mediators, including prostaglandins, leukotrienes, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[1]
Key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal in amplifying this cascade.[1] The discovery of two COX isoforms, the constitutively expressed COX-1, which is crucial for physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized anti-inflammatory drug design.[4][5] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen non-selectively inhibit both COX isoforms, leading to a high incidence of gastrointestinal side effects due to the inhibition of COX-1's protective functions.[1][6]
This therapeutic challenge paved the way for the development of selective COX-2 inhibitors. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, emerged as a privileged scaffold in this endeavor.[1][5] The landmark discovery and success of Celecoxib, a diaryl-substituted pyrazole, validated the therapeutic potential of this chemical class, offering potent anti-inflammatory efficacy with a significantly improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][6][7][8]
Mechanisms of Action: Beyond COX-2 Inhibition
While selective COX-2 inhibition remains the primary mechanism of action for many anti-inflammatory pyrazole derivatives, their therapeutic effects can be attributed to a broader range of molecular interactions.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The key to the anti-inflammatory, analgesic, and antipyretic properties of pyrazole derivatives like Celecoxib lies in their selective inhibition of the COX-2 enzyme.[7][8] COX-2 is responsible for the conversion of arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins, notably prostaglandin E2 (PGE2).[8][9] By blocking this pathway, these compounds effectively reduce the local and systemic production of inflammatory mediators, thereby alleviating pain, swelling, and fever.[8]
The structural basis for this selectivity is the presence of a larger, more flexible active site in the COX-2 enzyme compared to COX-1.[10] The sulfonamide side chain of Celecoxib, for instance, binds to a hydrophilic side pocket near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[6][8] This selective binding spares the physiological functions of COX-1, particularly the production of gastroprotective prostaglandins in the stomach lining.[10]
Caption: Selective COX-2 Inhibition by Pyrazole Derivatives.
Inhibition of p38 MAP Kinase Pathway
Emerging evidence suggests that some pyrazole derivatives exert their anti-inflammatory effects through the modulation of intracellular signaling cascades, particularly the p38 mitogen-activated protein kinase (MAPK) pathway.[11] The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Certain N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase.[11] These compounds bind to a domain distinct from the ATP-binding site, stabilizing a conformation of the kinase that is incompatible with its activation.[11] By inhibiting p38 MAPK, these pyrazole derivatives can suppress the downstream synthesis and release of key inflammatory mediators.
Caption: p38 MAP Kinase Inhibition by Pyrazole Derivatives.
Modulation of Cytokine Signaling and Other Mechanisms
Beyond direct enzyme inhibition, pyrazole derivatives can modulate inflammatory responses through several other mechanisms:
-
NF-κB Suppression: Some pyrazole compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression.[1]
-
Lipoxygenase (LOX) Inhibition: Dual-target inhibitors that act on both COX and LOX pathways have been developed from pyrazole scaffolds, offering a broader spectrum of anti-inflammatory activity by reducing the production of both prostaglandins and leukotrienes.[1]
-
Nitric Oxide Synthase (iNOS) Downregulation: Certain pyrazole derivatives can downregulate the expression of inducible nitric oxide synthase (iNOS), leading to a decrease in the production of nitric oxide (NO), a pro-inflammatory mediator.[1]
Experimental Protocols for Evaluation
The successful discovery and development of novel pyrazole-based anti-inflammatory drugs rely on a robust and systematic evaluation pipeline, encompassing both in vitro and in vivo assays.
In Vitro Assays
This assay is fundamental for determining the potency and selectivity of pyrazole derivatives.
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes. The product formation is typically quantified using an enzyme-linked immunosorbent assay (ELISA) for PGE2.
Protocol:
-
Enzyme Preparation: Obtain commercially available purified human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle control.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at the optimal temperature (typically 37°C).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Causality: A high SI value indicates greater selectivity for COX-2, which is a desirable characteristic for reducing gastrointestinal side effects.
This cell-based assay assesses the ability of compounds to suppress the production of pro-inflammatory cytokines.
Principle: The bacterial endotoxin lipopolysaccharide (LPS) is a potent activator of macrophages (e.g., RAW 264.7 cell line or primary human peripheral blood mononuclear cells - PBMCs), inducing the production and release of pro-inflammatory cytokines like TNF-α and IL-6.[12] The inhibitory effect of the test compound on this process is measured.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages or isolate PBMCs from healthy donors and seed them in 96-well plates.[12][13]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the pyrazole derivative or vehicle control for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL to 1 µg/mL).[12]
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 4-24 hours).[12]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or other relevant cytokines in the supernatant using specific ELISA kits.
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release and determine the IC50 value.
Causality: Inhibition of LPS-induced cytokine release suggests that the compound may interfere with inflammatory signaling pathways within the cell, such as the p38 MAPK or NF-κB pathways.
In Vivo Models of Inflammation
In vivo models are crucial for evaluating the efficacy and safety of lead compounds in a whole-organism context.[3][14]
This is a widely used and well-characterized model of acute inflammation.[2][15]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The anti-inflammatory effect of a test compound is assessed by its ability to reduce this edema.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., Indomethacin or Celecoxib) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.
-
Carrageenan Injection: After a specific time post-drug administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the control group.
Causality: This model is biphasic. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) is primarily driven by prostaglandins.[15] Inhibition of the late phase is indicative of COX inhibition.
This model is used to evaluate the effect of compounds on the chronic phase of inflammation.[2][16]
Principle: Implantation of sterile cotton pellets under the skin of rats induces the formation of granulomatous tissue, which is a hallmark of chronic inflammation. The anti-inflammatory activity of a compound is determined by its ability to reduce the weight of the granuloma.
Protocol:
-
Animal Preparation: Anesthetize the rats and make small incisions on the dorsal side.
-
Pellet Implantation: Implant pre-weighed sterile cotton pellets subcutaneously.
-
Compound Administration: Administer the test compound and reference drug daily for a set period (e.g., 7 days).
-
Granuloma Excision: On the final day, euthanize the animals, and carefully dissect out the cotton pellets along with the surrounding granulomatous tissue.
-
Drying and Weighing: Dry the excised granulomas in an oven at 60°C until a constant weight is achieved and record the final dry weight.
-
Data Analysis: Calculate the percentage of inhibition of granuloma formation for each treatment group compared to the control group.
Causality: This model reflects the proliferative phase of inflammation, involving the infiltration of inflammatory cells and the proliferation of fibroblasts. A reduction in granuloma weight indicates an anti-proliferative or immunosuppressive effect.
Data Presentation and Structure-Activity Relationships (SAR)
Systematic analysis of structure-activity relationships is crucial for the rational design and optimization of pyrazole-based anti-inflammatory agents.
| Compound Class | Key Structural Features | Primary Target(s) | Representative IC50 (COX-2) | In Vivo Efficacy (Carrageenan Paw Edema) | Reference |
| Diaryl Pyrazoles (Celecoxib-like) | 4,5-diaryl substitution, sulfonamide or methylsulfonyl group at the N1-phenyl ring. | COX-2 | 0.04 µM (Celecoxib) | High | [1] |
| Pyrazole-Thiazole Hybrids | A pyrazole ring fused or linked to a thiazole moiety. | Dual COX-2/5-LOX | 0.03 µM | 75% edema reduction | [1] |
| Pyrazolo-Pyrimidines | A pyrimidine ring fused to the pyrazole core. | COX-2 | 0.015 µM | Validated in arthritis models | [1] |
| N-Aryl Pyrazole Ureas | An N-aryl urea moiety attached to the pyrazole ring. | p38 MAP Kinase | N/A | Potent in vivo activity | [11] |
Key SAR Insights:
-
Substitutions on the Diaryl Rings: The nature and position of substituents on the aryl rings at C3 and C5 of the pyrazole core significantly influence COX-2 selectivity and potency.
-
The N1-Substituent: The presence of a benzenesulfonamide or a similar pharmacophore at the N1 position is often critical for high COX-2 selectivity.
-
Hybrid Scaffolds: Combining the pyrazole nucleus with other heterocyclic systems can lead to multi-target inhibitors with enhanced efficacy.
Conclusion and Future Directions
Pyrazole derivatives have undeniably revolutionized the management of inflammatory conditions. Their success story, epitomized by Celecoxib, underscores the power of rational drug design based on a deep understanding of molecular targets. The versatility of the pyrazole scaffold continues to be explored, with ongoing efforts to develop next-generation anti-inflammatory agents with improved efficacy, enhanced safety profiles, and novel mechanisms of action. Future research will likely focus on the development of multi-target pyrazole derivatives that can simultaneously modulate several key inflammatory pathways, offering a more holistic approach to treating complex inflammatory diseases. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing this exciting field of drug discovery.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 4. ir.vistas.ac.in [ir.vistas.ac.in]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 16. Screening models for inflammatory drugs | PPTX [slideshare.net]
Application Notes & Protocols: 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid in the Synthesis of Novel Antibacterial Agents
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of new classes of antibacterial agents. Pyrazole-containing heterocyclic compounds have emerged as a pharmacologically significant scaffold due to their broad spectrum of biological activities. This guide provides a comprehensive overview and detailed protocols for utilizing 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid as a pivotal starting material for the synthesis of novel antibacterial candidates. We present a proposed synthesis for the core scaffold, detailed derivatization strategies, protocols for antibacterial evaluation, and insights into the structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antibiotics.
Introduction: The Rationale for Pyrazole-Based Antibacterials
The global health crisis of antibiotic resistance, driven by the emergence of multidrug-resistant (MDR) pathogens, threatens to undermine modern medicine. There is a critical need for structurally novel antimicrobials that operate via mechanisms distinct from existing drug classes. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1] Their derivatives are known to exhibit a wide array of biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2]
The unique structural motif of this compound offers three key points for chemical modification: the aniline-like amino group, the benzoic acid carboxyl group, and the pyrazole ring itself. This versatility allows for the creation of large, diverse chemical libraries to explore structure-activity relationships (SAR) and optimize antibacterial potency. This guide will focus on leveraging the amino and carboxyl functionalities to synthesize amide and hydrazone derivatives, which have shown significant promise as potent antibacterial agents, particularly against challenging Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway Overview
The synthesis begins with commercially available 2-amino-4-chlorobenzoic acid. The amino group is first converted to a hydrazine functionality via diazotization and subsequent reduction. This intermediate, 2-amino-4-hydrazinobenzoic acid, is then cyclized with a 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent, to form the target pyrazole ring.
Caption: Proposed workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis of 4-Hydrazinyl-2-aminobenzoic acid
Causality: This protocol is adapted from standard methods for converting an aromatic amine to a hydrazine.[7][8] Diazotization with nitrous acid (generated in situ from NaNO₂ and HCl) creates a diazonium salt. This salt is a versatile intermediate that can be reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) is a common and effective reducing agent for this transformation.
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Deionized water
Procedure:
-
Diazotization:
-
Suspend 10 mmol of 2-amino-4-chlorobenzoic acid in 20 mL of 3M HCl in a flask cooled to 0-5°C in an ice-salt bath.
-
Slowly add a solution of 11 mmol of sodium nitrite in 5 mL of cold water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, dissolve 40 mmol of stannous chloride dihydrate in 20 mL of concentrated HCl, also cooled in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Isolation and Work-up:
-
Collect the precipitated hydrazine hydrochloride salt by vacuum filtration and wash with a small amount of cold water.
-
To obtain the free hydrazine, resuspend the salt in water and carefully add a 2M NaOH solution until the pH is neutral (pH ~7).
-
The resulting precipitate is the target intermediate, 4-hydrazinyl-2-aminobenzoic acid.
-
Filter the product, wash with cold deionized water, and dry under vacuum.
-
Protocol 2: Knorr Synthesis of this compound
Causality: The Knorr pyrazole synthesis is a classic and highly reliable method for forming pyrazole rings.[1][5] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The acidic conditions catalyze the initial imine formation, and subsequent intramolecular condensation and dehydration yield the stable aromatic pyrazole ring.[6]
Materials:
-
4-Hydrazinyl-2-aminobenzoic acid (from Protocol 1)
-
1,1,3,3-Tetramethoxypropane (a synthetic equivalent of malondialdehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup:
-
Dissolve 10 mmol of 4-hydrazinyl-2-aminobenzoic acid in 50 mL of ethanol in a round-bottom flask.
-
Add 11 mmol of 1,1,3,3-tetramethoxypropane to the solution.
-
Add 1 mL of glacial acetic acid to catalyze the reaction.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The product, this compound, will often precipitate from the concentrated solution.
-
If no precipitate forms, pour the mixture into 100 mL of cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified core scaffold.
-
Derivatization of the Core Scaffold for Antibacterial Activity
The presence of both an amino and a carboxylic acid group on the scaffold allows for straightforward derivatization into libraries of amides and hydrazones, which are known to possess antibacterial properties.[3]
Caption: Key derivatization pathways from the core scaffold.
Protocol 3: Synthesis of Amide Derivatives via EDC/HOBt Coupling
Causality: Amide bond formation is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is inefficient. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond under mild conditions.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Activation:
-
Dissolve 1 mmol of this compound in 10 mL of anhydrous DMF.
-
Add 1.2 mmol of HOBt and 1.2 mmol of EDC to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
-
Coupling:
-
Add 1.1 mmol of the desired amine and 2.0 mmol of DIPEA (as a non-nucleophilic base) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.
-
Protocol 4: Synthesis of Hydrazone/Schiff Base Derivatives
Causality: The reaction of an amine with an aldehyde or ketone forms an imine (or a hydrazone if a hydrazine is used). This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The resulting derivatives often exhibit enhanced biological activity.[3]
Materials:
-
This compound
-
A diverse library of aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
Dissolve 1 mmol of this compound in 15 mL of methanol.
-
Add 1.1 mmol of the selected aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Condensation:
-
Reflux the mixture for 4-8 hours. The formation of a precipitate often indicates product formation.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove unreacted starting materials.
-
Dry the product under vacuum. Further purification by recrystallization can be performed if necessary.
-
Protocol for Antibacterial Activity Evaluation
To assess the efficacy of the newly synthesized compounds, a standardized microbroth dilution method is used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Synthesized pyrazole derivatives (dissolved in DMSO to a stock concentration of 10 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Resazurin sodium salt (viability indicator, optional)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).
-
Dilute this standardized culture 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of a test compound to the first well and mix, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
(Optional) Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
-
Representative Data and Structure-Activity Relationship (SAR) Insights
The following table presents hypothetical MIC data based on trends observed in the literature for similar pyrazole derivatives.[3][4]
| Compound ID | R Group (Amide Derivative) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | SAR Insight |
| AM-01 | Phenyl | 32 | >128 | Basic phenyl group shows modest activity. |
| AM-02 | 4-Fluorophenyl | 8 | 64 | Electron-withdrawing groups like fluorine can enhance activity.[3] |
| AM-03 | 4-Chlorophenyl | 4 | 64 | Increased lipophilicity and electron-withdrawing character improves potency. |
| AM-04 | 3,4-Dichlorophenyl | 2 | 32 | Multiple halogen substitutions often lead to the most potent compounds.[3] |
| HZ-01 | Benzaldehyde derivative | 16 | >128 | Hydrazone derivatives also show promise, with activity depending on the aldehyde used. |
| Ciprofloxacin | (Standard Drug) | 0.5 | 0.25 | Reference standard for comparison. |
Key SAR Insights from Literature:
-
Lipophilicity is Key: For pyrazole-derived anilines, increasing the lipophilicity of substituents on the aniline moiety often improves antibacterial activity against Gram-positive bacteria.[3]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens, CF₃) on aromatic rings attached to the pyrazole core generally enhances potency.
-
Gram-Negative Barrier: Many pyrazole derivatives show excellent activity against Gram-positive bacteria but struggle to permeate the outer membrane of Gram-negative bacteria, resulting in higher MIC values.[3]
-
Mechanism of Action: While varied, some pyrazole derivatives have been shown to act as inhibitors of bacterial DNA gyrase or fatty acid biosynthesis, representing valuable mechanisms of action.[3][4]
Conclusion
This compound is a highly versatile and promising scaffold for the development of novel antibacterial agents. The synthetic protocols and derivatization strategies outlined in this guide provide a clear pathway for medicinal chemists to generate and evaluate new chemical entities based on this core. By systematically exploring the structure-activity relationships, particularly through the synthesis of amide and hydrazone libraries, researchers can optimize these compounds to address the urgent challenge of antibiotic resistance.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of 2-Amino-4-(1H-pyrazol-1-YL)benzoic Acid as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant threat to the longevity and reliability of metallic infrastructure across countless industries. The economic and safety implications of unchecked corrosion necessitate the development and application of effective protective measures. Among these, the use of organic corrosion inhibitors has emerged as a highly effective strategy. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a promising organic molecule, 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid , as a corrosion inhibitor. This compound, featuring a pyrazole ring, an amino group, and a carboxylic acid moiety, possesses a unique electronic structure that makes it a compelling candidate for mitigating the corrosion of various metals and alloys, particularly in acidic environments. The lone pair electrons on the nitrogen atoms of the pyrazole ring and the amino group, along with the delocalized π-electrons of the aromatic systems, facilitate strong adsorption onto metal surfaces.
These application notes are designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the methodologies. By understanding the "why" behind each step, researchers can better interpret their results and adapt these protocols to their specific needs.
Mechanism of Corrosion Inhibition: A Molecular Perspective
The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure and its ability to interact with the metal surface. The primary mechanism of inhibition is the adsorption of the molecule onto the metal, which can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can become protonated, leading to a cationic species that can be attracted to the cathodic sites on the metal surface.
-
Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate bonds between the heteroatoms (N, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. This process involves the sharing of electrons and results in a more stable and robust protective film.
The presence of multiple active centers in this compound—the pyrazole nitrogen atoms, the amino group nitrogen, and the oxygen atoms of the carboxylic acid—provides numerous points of attachment to the metal surface, enhancing its adsorption and, consequently, its inhibitory efficiency.[1]
Diagram: Proposed Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound.
Experimental Evaluation of Corrosion Inhibition Efficiency
To quantify the effectiveness of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended. These methods provide complementary information on the corrosion rate and the mechanism of inhibition.
PART 1: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-2-aminobenzoic acid This can be achieved through the bromination of 2-aminobenzoic acid.
Step 2: Reaction of 4-Bromo-2-aminobenzoic acid with Pyrazole This step would involve a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation reaction.
PART 2: Gravimetric Method (Weight Loss)
The weight loss method is a classical and straightforward technique for determining the average corrosion rate over a prolonged period. This method is based on the ASTM G1 standard practice for preparing, cleaning, and evaluating corrosion test specimens.[2][3][4][5][6]
Protocol: Weight Loss Measurement
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200) to achieve a smooth, mirror-like surface.
-
Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons in a desiccator and accurately weigh them using an analytical balance (to 0.1 mg).
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound in the desired corrosive medium (e.g., 1 M HCl).
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) by diluting the stock solution.
-
-
Immersion Test:
-
Immerse the pre-weighed metal coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
-
Specimen Cleaning and Re-weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 procedures to remove corrosion products without removing the base metal. This may involve gentle brushing and immersion in a cleaning solution (e.g., a solution of HCl containing an inhibitor like hexamine).[2][3][4][5][6]
-
Rinse the cleaned coupons with distilled water and acetone, dry them in a desiccator, and re-weigh them.
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR (mm/y) = (K × ΔW) / (A × T × D) Where:
-
K = 8.76 × 10⁴ (a constant for mm/y)
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Data Presentation: Weight Loss Results
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||
| 50 | |||
| 100 | |||
| 200 | |||
| 500 |
PART 3: Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mode of action. The two most common methods are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). These tests should be conducted in accordance with ASTM G3, G5, and G102 standards.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Experimental Setup: Three-Electrode Cell
A standard three-electrode electrochemical cell is used for these measurements.[22]
-
Working Electrode (WE): The metal specimen to be tested.
-
Reference Electrode (RE): A stable electrode with a constant potential (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Counter Electrode (CE): An inert material with a large surface area (e.g., platinum or graphite).
Diagram: Electrochemical Measurement Workflow
Caption: Workflow for electrochemical evaluation of corrosion inhibitor.
Protocol: Potentiodynamic Polarization
-
Cell Setup and Stabilization:
-
Assemble the three-electrode cell with the prepared working electrode.
-
Fill the cell with the test solution (with and without the inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
-
Polarization Scan:
-
Perform a potentiodynamic polarization scan by applying a potential range (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
-
Data Analysis:
-
Plot the resulting potential vs. log(current density) to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 Where:
-
icorr_blank = Corrosion current density in the absence of the inhibitor
-
icorr_inh = Corrosion current density in the presence of the inhibitor
-
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Cell Setup and Stabilization:
-
Follow the same setup and stabilization procedure as for potentiodynamic polarization.
-
-
EIS Measurement:
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in the charge transfer resistance (Rct).
-
The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 Where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inh = Charge transfer resistance in the presence of the inhibitor
-
-
Data Presentation: Electrochemical Results
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) (PDP) | IE (%) (EIS) |
| 0 (Blank) | - | - | ||||
| 50 | ||||||
| 100 | ||||||
| 200 | ||||||
| 500 |
PART 4: Adsorption Isotherm and Thermodynamic Studies
To understand the interaction between the inhibitor molecules and the metal surface, it is useful to study the adsorption isotherm. The Langmuir adsorption isotherm is often a good model for the adsorption of corrosion inhibitors.[23][24][25][26]
The degree of surface coverage (θ) can be calculated from the inhibition efficiency (IE%) obtained from either weight loss or electrochemical measurements (θ = IE% / 100). The Langmuir isotherm is described by the equation:
C / θ = 1 / K_ads + C
Where:
-
C is the inhibitor concentration
-
θ is the surface coverage
-
K_ads is the adsorption equilibrium constant
A plot of C/θ versus C should yield a straight line with a slope of 1, and the intercept can be used to calculate K_ads.
Theoretical Approach: Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[27][28][29][30][31] These calculations can help to:
-
Determine the distribution of electron density in the molecule, identifying the active sites for adsorption.
-
Calculate parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). A higher EHOMO value generally indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to better inhibition efficiency. A lower ΔE suggests higher reactivity and better inhibition.
-
Model the adsorption of the inhibitor on a metal surface to predict the most stable adsorption configuration and the adsorption energy.
Conclusion and Future Directions
This compound demonstrates significant potential as a corrosion inhibitor due to its unique molecular structure that facilitates strong adsorption onto metal surfaces. The protocols outlined in this document provide a robust framework for the systematic evaluation of its performance. By combining gravimetric, electrochemical, and theoretical methods, researchers can gain a comprehensive understanding of its inhibition mechanism and optimize its application for various industrial needs.
Future research could focus on:
-
Investigating the inhibitor's performance on a wider range of metals and alloys.
-
Evaluating its effectiveness in different corrosive environments (e.g., neutral, alkaline).
-
Studying the effect of temperature and hydrodynamic conditions on its inhibition efficiency.
-
Exploring synergistic effects with other corrosion inhibitors.
By following the detailed protocols and understanding the underlying scientific principles presented in these application notes, researchers will be well-equipped to advance the field of corrosion science and contribute to the development of more effective and sustainable corrosion protection strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. store.astm.org [store.astm.org]
- 3. scalinguph2o.com [scalinguph2o.com]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. matestlabs.com [matestlabs.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. "ASTM G102: 2023 Corrosion Rate Calculation Practice" [bsbedge.com]
- 12. store.astm.org [store.astm.org]
- 13. scribd.com [scribd.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. scribd.com [scribd.com]
- 19. metrohm.com [metrohm.com]
- 20. farsi.msrpco.com [farsi.msrpco.com]
- 21. scribd.com [scribd.com]
- 22. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 25. content.ampp.org [content.ampp.org]
- 26. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.
Overview of Synthetic Strategies
The formation of the C-N bond between the pyrazole ring and the benzoic acid moiety is the crucial step in this synthesis. The two most prevalent and effective methods for achieving this are transition metal-catalyzed cross-coupling reactions: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these routes depends on factors such as available starting materials, catalyst cost, and sensitivity to reaction conditions.
The general transformation involves coupling a pyrazole with a 4-halo-2-aminobenzoic acid derivative or coupling an amine (like 2,4-diaminobenzoic acid) with a 4-halopyrazole. The former is a more common approach.
Caption: Primary synthetic routes to the target molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a frequent challenge stemming from several potential factors, primarily related to catalyst activity, reaction conditions, and side reactions.
For Buchwald-Hartwig Amination:
-
Suboptimal Catalyst System: The Palladium catalyst's efficacy is critically dependent on the choice of ligand.[3]
-
The 'Why': The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). For electron-rich N-heterocycles like pyrazole, sterically hindered and electron-rich phosphine ligands are often required to promote the C-N bond-forming reductive elimination step and prevent catalyst inhibition.[3]
-
Solution: Switch to a more robust ligand. Modern, bulky biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos, XPhos) used with a palladium source like Pd(dba)₂ or a pre-formed pre-catalyst often give superior results compared to first-generation ligands like DPPF or BINAP.[1][4]
-
-
Base Selection: The choice of base is non-trivial.
-
The 'Why': The base is required to deprotonate the pyrazole, forming the active nucleophile. Its strength, solubility, and steric bulk can influence the reaction rate. A base that is too strong can promote side reactions, while one that is too weak or insoluble may result in a sluggish reaction.
-
Solution: Potassium tert-butoxide (tBuOK) and cesium carbonate (Cs₂CO₃) are commonly effective bases.[5] If you suspect base-mediated degradation of your starting material, consider a weaker base like potassium phosphate (K₃PO₄).
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.
-
The 'Why': Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively halting the catalytic cycle.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves degassing the solvent and using Schlenk techniques or a glovebox for the reaction setup.
-
For Ullmann Condensation:
-
Harsh Conditions: Traditional Ullmann reactions often require very high temperatures (>180 °C), which can lead to the decomposition of sensitive starting materials or the desired product.[2]
-
The 'Why': The high energy is needed to overcome the activation barrier for the copper-mediated coupling.
-
Solution: Employ a ligand-assisted Ullmann reaction. The addition of ligands like L-proline or diamines can significantly lower the required reaction temperature (to around 80-110 °C) by stabilizing the copper intermediates.[6]
-
-
Copper Source: The type and "activation" of the copper catalyst are crucial.
-
The 'Why': The reaction proceeds via an organocopper intermediate. The surface area and oxidation state of the copper source dictate its reactivity.[7]
-
Solution: Instead of copper powder, use a more soluble and reactive Cu(I) salt, such as copper(I) iodide (CuI).[8] If using copper metal, activation (e.g., by washing with dilute HCl and acetone) may be necessary to remove the passivating oxide layer.[2]
-
Q2: I'm observing significant impurity peaks in my analysis (TLC, LC-MS). What are these side products and how can they be minimized?
The formation of specific side products is characteristic of these coupling reactions.
Caption: A troubleshooting workflow for the synthesis.
-
Side Product 1: Biaryl Homocoupling: You may observe the formation of a dimer of your 4-halo-2-aminobenzoic acid.
-
The 'Why': This occurs when two molecules of the aryl halide react with the metal catalyst instead of the desired cross-coupling with pyrazole. This is a common competitive pathway in both Ullmann and Buchwald-Hartwig reactions.[7]
-
Solution: This can often be suppressed by carefully controlling the stoichiometry (a slight excess of the pyrazole may help) and reaction temperature. In some cases, lowering the catalyst loading can also disfavor the homocoupling pathway.
-
-
Side Product 2: Dehalogenation: The halogen atom on the benzoic acid is replaced by a hydrogen.
-
The 'Why': This can be caused by certain catalyst/ligand combinations or by reaction with trace water or other proton sources under basic conditions. Amines lacking a β-hydrogen are generally good substrates, but side reactions can still occur.[9]
-
Solution: Ensure anhydrous conditions. If the problem persists, screen different bases or lower the reaction temperature.
-
-
Side Product 3: Hydrolysis of the Benzoic Acid Ester (if using an esterified starting material): If you start with a methyl or ethyl ester of the benzoic acid to improve solubility, it can be hydrolyzed back to the carboxylic acid under the basic reaction conditions.
-
The 'Why': The basic conditions required for the coupling can also catalyze ester hydrolysis, especially at elevated temperatures and with prolonged reaction times.
-
Solution: Use a milder base like K₃PO₄, or reduce the reaction time and temperature. Alternatively, plan for this deprotection and conduct a final saponification step as part of the workup.
-
Q3: My final product is difficult to purify. What are some effective purification strategies?
The target molecule is zwitterionic, containing both a basic amine group and an acidic carboxylic acid group. This property can make purification by standard column chromatography challenging but also offers a powerful alternative.
-
Recommended Method: Acid-Base Extraction
-
After the reaction, perform an initial aqueous workup to remove inorganic salts.
-
Dissolve the crude organic residue in a suitable solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the starting amine and other basic impurities, pulling them into the aqueous layer, while your product (with its less basic aniline) may remain in the organic phase.
-
Extract the organic layer with a dilute aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃). The carboxylic acid group of your product will be deprotonated, forming a water-soluble carboxylate salt that moves into the aqueous layer, leaving non-acidic impurities behind.
-
Collect the basic aqueous layer and slowly acidify it with 1 M HCl until the product precipitates out.
-
The precipitated solid can then be collected by filtration, washed with cold water, and dried.
-
-
Chromatography
-
If chromatography is necessary, the zwitterionic nature can cause significant streaking on silica gel.
-
Solution: Use a mobile phase containing a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine) to suppress the ionization of the product and improve peak shape. Alternatively, reverse-phase chromatography (C18) can be very effective for purifying polar, ionizable compounds.[10]
-
Recommended Experimental Protocols
The following are detailed, field-tested starting points for the synthesis. Optimization may be required based on your specific substrate and laboratory conditions.
Protocol 1: Buchwald-Hartwig Amination (High-Yield, Modern Approach)
This protocol utilizes a modern, highly active catalyst system effective for this type of C-N coupling.[3]
| Reagent | Molar Eq. | Example Amount | Notes |
| 4-Bromo-2-aminobenzoic acid | 1.0 | 500 mg (2.31 mmol) | Starting material. |
| Pyrazole | 1.2 | 189 mg (2.78 mmol) | Slight excess to drive the reaction. |
| tBuBrettPhos G3 Precatalyst | 0.02 | 37 mg (0.046 mmol) | A highly active and air-stable precatalyst. |
| Potassium tert-butoxide (tBuOK) | 2.0 | 518 mg (4.62 mmol) | Base. Handle in a glovebox or under inert gas. |
| Toluene, anhydrous | - | 12 mL | Solvent. Must be dry and degassed. |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-aminobenzoic acid, pyrazole, the tBuBrettPhos G3 precatalyst, and potassium tert-butoxide.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature and quench by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and proceed with the acid-base purification described in Q3 .
-
-
Purification: After precipitation and filtration, wash the solid product with diethyl ether and dry under vacuum to yield the final product.
Protocol 2: L-Proline Promoted Ullmann Condensation (Cost-Effective Approach)
This protocol uses a less expensive copper catalyst and milder conditions than traditional Ullmann reactions.[6]
| Reagent | Molar Eq. | Example Amount | Notes |
| 4-Iodo-2-aminobenzoic acid | 1.0 | 500 mg (1.90 mmol) | Iodo-arenes are more reactive than bromo-arenes. |
| Pyrazole | 1.5 | 194 mg (2.85 mmol) | A larger excess is often beneficial. |
| Copper(I) Iodide (CuI) | 0.1 | 36 mg (0.19 mmol) | Catalyst. |
| L-Proline | 0.2 | 44 mg (0.38 mmol) | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 1.24 g (3.80 mmol) | Base. |
| DMSO, anhydrous | - | 10 mL | Solvent. Must be dry. |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 4-iodo-2-aminobenzoic acid, pyrazole, CuI, L-proline, and Cs₂CO₃.
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
The mixture may form a suspension. Filter to remove insoluble copper salts if necessary.
-
Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove non-polar impurities.
-
Slowly acidify the aqueous layer with 2 M HCl. The product should precipitate.
-
-
Purification: Collect the precipitate by filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-based answers and troubleshooting protocols for the common yet significant challenge of poor aqueous solubility in pyrazole-containing compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their often planar, aromatic nature can lead to high lattice energy and low aqueous solubility, posing a major hurdle for formulation and bioavailability.[4][5]
This resource is structured in a question-and-answer format to directly address the practical issues you encounter at the bench. We will delve into the causality behind these solubility challenges and provide validated, step-by-step protocols to overcome them.
Section 1: Fundamental Questions & Initial Assessment
This section addresses the most common initial queries regarding pyrazole solubility and outlines the critical first steps for characterization.
Q1: My pyrazole compound is highly soluble in DMSO but crashes out immediately in my aqueous assay buffer. What is the underlying cause and what should be my first diagnostic step?
A1: This is a classic sign of a compound with poor aqueous solubility, a frequent issue with pyrazole derivatives which can be non-polar in nature.[4] The phenomenon you're observing is the difference between kinetic and thermodynamic solubility.
-
Causality: Your DMSO stock contains the compound in a high-energy, solvated state. When this is diluted into an aqueous buffer, the DMSO concentration drops dramatically, and the compound is forced into a thermodynamically unfavorable environment. If the concentration exceeds its equilibrium (thermodynamic) solubility limit in the aqueous buffer, it precipitates out.[6][7][8] The initial, transiently higher concentration is often referred to as kinetic solubility.[8][9]
-
Your First Diagnostic Step: Before attempting any complex formulation, you must quantify the problem. The first step is to perform a basic solubility assessment to determine both the kinetic and thermodynamic solubility of your compound. This data will guide your entire solubilization strategy.
Experimental Protocol: Shake-Flask Method for Solubility Assessment
This protocol determines the equilibrium (thermodynamic) solubility, which is the gold standard for understanding a compound's intrinsic properties.[6][9][10]
Objective: To determine the maximum concentration of a pyrazole compound that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
-
Your solid pyrazole compound (crystalline powder is ideal).
-
Aqueous buffer of choice (e.g., PBS pH 7.4).
-
Calibrated analytical balance.
-
Vials with screw caps.
-
Orbital shaker or rotator with temperature control.
-
Centrifuge.
-
Filtration unit (e.g., 0.22 µm syringe filters).
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Preparation: Add an excess amount of the solid pyrazole compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. A good starting point is 1-2 mg of compound in 1 mL of buffer.
-
Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial for reaching thermodynamic equilibrium.[10]
-
Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Then, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Filtration: Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any fine particulates. Crucial Tip: Use a filter material that has low compound binding (e.g., PVDF or PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve prepared in the same buffer (if possible) or an appropriate solvent.
-
Confirmation: To confirm equilibrium has been reached, you can test samples at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should plateau.[6]
Section 2: Troubleshooting & Solubilization Strategies
Once you have a baseline solubility measurement, you can select a strategy to improve it. This section provides a decision-making framework and detailed guides for common techniques.
Q2: My pyrazole is weakly acidic/basic. How can I leverage its pKa to improve solubility for an in vitro assay?
A2: If your pyrazole derivative possesses an ionizable functional group, pH modification is one of the most powerful and straightforward methods to enhance aqueous solubility.[11][12][13]
-
Causality: The solubility of an ionizable compound is highly dependent on the pH of the medium relative to its pKa.
-
For a weakly acidic pyrazole (e.g., containing a sulfonamide like Celecoxib or a phenolic hydroxyl group), increasing the pH above its pKa will deprotonate the acidic group, forming a more soluble anionic salt.
-
For a weakly basic pyrazole (e.g., containing an amino group), decreasing the pH below its pKa will protonate the basic group, forming a more soluble cationic salt.[14] The ionized form of the molecule is generally much more polar and water-soluble than the neutral form.
-
-
Strategy: First, determine the pKa of your compound (this can be predicted using software like ChemAxon or determined experimentally). Then, adjust the pH of your buffer accordingly. For in vitro assays, ensure the final pH is compatible with your biological system (typically pH 7.0-8.0). Even a small increase in solubility can prevent precipitation.
Decision Workflow: Selecting a Solubilization Strategy This diagram outlines a logical path for choosing the right technique based on your compound's properties and experimental needs.
Caption: A decision tree for selecting an appropriate solubilization method.
Q3: pH modification isn't sufficient or my compound is neutral. What is a simple method to prepare solutions for initial biological screening?
A3: The use of co-solvents is a widely accepted technique for early-stage drug discovery to solubilize non-polar compounds for in vitro testing.[11][12]
-
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[11] This change in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making solvation more favorable.[12] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[15]
-
Strategy: The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration, as high concentrations can be toxic to cells or interfere with assays. A typical workflow involves creating a high-concentration stock in 100% co-solvent (or pure DMSO) and then diluting it into the final aqueous buffer, ensuring the final co-solvent concentration is low (e.g., <1% v/v).
| Co-Solvent | Typical Final Conc. | Advantages | Considerations |
| Ethanol | < 1% | Volatile, readily available. | Can cause protein precipitation at higher conc. |
| Propylene Glycol | < 5% | Low toxicity, good solubilizer. | Can be viscous. |
| PEG 400 | < 5% | Excellent solubilizer for many drugs.[15] | Higher viscosity, potential for peroxide impurities. |
| DMSO | < 0.5% | Powerful solvent. | Can have direct biological effects, cell toxicity. |
Q4: My lead pyrazole candidate requires significant solubility enhancement for in vivo studies. What are the next-level formulation strategies I should consider?
A4: For pre-clinical and clinical development, more robust formulation strategies are required that can be translated into a final dosage form. Two of the most effective modern approaches are amorphous solid dispersions (ASDs) and co-crystals .[14][16]
-
Amorphous Solid Dispersions (ASDs):
-
What it is: An ASD is a formulation where your crystalline, poorly soluble pyrazole (the API) is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[17][18]
-
Causality: The amorphous form of a drug lacks the rigid crystal lattice structure of its crystalline counterpart. This means less energy is required to dissolve it, leading to a much higher "amorphous solubility" and the ability to achieve supersaturated solutions in vivo.[19][20] The polymer serves to stabilize this high-energy amorphous state and prevent it from recrystallizing.[21]
-
Preparation: Common methods include spray drying and hot-melt extrusion.[19][20]
-
-
Co-crystals:
-
What it is: A co-crystal is a multi-component crystal where the API and a pharmaceutically acceptable "coformer" are held together in a specific stoichiometric ratio by non-covalent bonds, typically hydrogen bonds.[22][23][24]
-
Causality: By pairing the API with a highly soluble coformer, the resulting co-crystal can have dramatically different (and improved) physicochemical properties compared to the API alone.[25] The coformer can disrupt the API's crystal packing and introduce new, more favorable interactions with water, leading to enhanced solubility and dissolution rates.[22][26]
-
Key Advantage: Unlike salts, co-crystallization can be applied to non-ionizable pyrazole compounds.[23]
-
Q5: How do I begin screening for an effective co-crystal or ASD formulation?
A5: Screening is an empirical process, but it can be guided by scientific principles.
Protocol: Basic Co-crystal Screening by Liquid-Assisted Grinding
Objective: To rapidly screen potential coformers for their ability to form a co-crystal with your pyrazole API.
Materials:
-
Pyrazole API.
-
A selection of pharmaceutically acceptable coformers (e.g., adipic acid, saccharin, nicotinamide).
-
Mortar and pestle or a ball mill.
-
A small amount of a solvent (e.g., ethanol, acetonitrile).
-
Analytical instruments for characterization (PXRD, DSC).
Procedure:
-
Selection: Choose a coformer.
-
Stoichiometry: Weigh out the API and coformer in a defined molar ratio (e.g., 1:1).
-
Grinding: Place the powders in the mortar. Add a very small amount of solvent (a few microliters) to moisten the mixture. This is "liquid-assisted grinding."
-
Mixing: Grind the mixture vigorously for 15-20 minutes.
-
Drying: Allow the solvent to evaporate completely.
-
Characterization: Analyze the resulting solid using Powder X-ray Diffraction (PXRD).
-
Indication of Success: The PXRD pattern of a new co-crystal will be unique and different from the patterns of the starting API and coformer. A simple physical mixture will show a superposition of the two starting patterns.
-
Confirmation: Differential Scanning Calorimetry (DSC) can also be used. A new co-crystal will typically show a single, sharp melting point different from the API and coformer.[22]
-
For ASD Screening: A common screening method involves casting thin films. The API and a selected polymer are dissolved in a common solvent, spread onto a glass slide, and the solvent is rapidly evaporated. The resulting film is then analyzed by DSC to confirm the absence of a melting peak (indicating an amorphous state) and to determine the glass transition temperature (Tg), a measure of stability.[17][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. inventivapharma.com [inventivapharma.com]
- 10. enamine.net [enamine.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. contractpharma.com [contractpharma.com]
- 21. Amorphous Solid Dispersions: Utilization and Challenges in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsr.com [ijpsr.com]
- 24. researchgate.net [researchgate.net]
- 25. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. asiapharmaceutics.info [asiapharmaceutics.info]
"2-Amino-4-(1H-pyrazol-1-YL)benzoic acid" stability and degradation pathways
Technical Support Center: 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges and understand the degradation profile of this molecule. Given that this is a specific chemical entity, public domain data on its comprehensive stability profile is limited. Therefore, this guide synthesizes established principles from related chemical moieties—namely the aminobenzoic acid scaffold and the pyrazole ring—to provide a predictive framework for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that might influence its stability?
A1: The molecule's stability is governed by three key functional domains:
-
The 2-Amino Group on the Benzoic Acid Ring: Aromatic amines are susceptible to oxidation. The electron-donating nature of the amino group activates the aromatic ring, making it prone to electrophilic attack and oxidative degradation, which can often lead to coloration of samples.
-
The Carboxylic Acid Group: While generally stable, the carboxyl group can undergo decarboxylation under thermal stress, particularly in the presence of catalysts or in high-temperature water.[1]
-
The 1H-Pyrazole Ring: Pyrazole rings are generally aromatic and possess good thermal stability.[2] However, they are not inert. They can be susceptible to photochemical rearrangements and cleavage of the N-N bond under high-energy UV irradiation or strong oxidative conditions.[3][4]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: Based on its structural components, optimal long-term storage for solid this compound is in a tightly sealed container, protected from light, at a reduced temperature (2-8°C or -20°C), and under an inert atmosphere (e.g., argon or nitrogen). This mitigates the primary risks of photodegradation, thermal degradation, and oxidation.
Q3: I'm preparing a stock solution. What solvents are recommended and what precautions should I take?
A3: For solubilization, polar aprotic solvents like DMSO or DMF are common choices. If aqueous buffers are required, be mindful of the pH. The compound's stability may vary significantly in acidic or basic conditions. Critical Precautions:
-
Use High-Purity, Anhydrous Solvents: This minimizes the risk of hydrolytic degradation.
-
Degas Aqueous Buffers: To prevent oxidation of the amino group, sparge aqueous solutions with nitrogen or argon before adding the compound.
-
Prepare Freshly: Whenever possible, prepare solutions immediately before use. If short-term storage is necessary, store aliquots at -20°C or -80°C and protect them from light.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause(s) | Troubleshooting Actions & Rationale |
| Solution develops a yellow/brown color over time. | Oxidation: The 2-amino group is likely oxidizing to form colored nitroso, nitro, or azo-dimer impurities. This is accelerated by oxygen, light, and trace metal ions. | 1. Work under an inert atmosphere. Prepare solutions in a glovebox or use solvents degassed by sparging with N₂ or Ar. 2. Protect from light. Use amber vials or wrap containers in aluminum foil. 3. Add an antioxidant. Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution if compatible with your downstream application. |
| Loss of parent compound peak in HPLC analysis of a sample in acidic or basic buffer. | Hydrolysis: The molecule may be undergoing pH-dependent hydrolysis. While the core structure is robust, extreme pH combined with elevated temperature can promote degradation. | 1. Perform a pH stability screen. Analyze the compound's stability in a range of buffers (e.g., pH 2, 7, 9) at your experimental temperature. 2. Neutralize samples post-stress. When conducting forced degradation, neutralize acidic/basic samples before HPLC analysis to prevent on-instrument degradation.[5] |
| Appearance of a new major peak with a lower molecular weight in LC-MS. | Decarboxylation: The most probable fragmentation pathway is the loss of the carboxylic acid group (CO₂, 44 Da). This is primarily induced by thermal stress.[1] | 1. Reduce thermal exposure. Avoid excessive heating during sample preparation or storage. If heating is required, perform a time-course study to determine the degradation rate. 2. Confirm identity via MS/MS. Fragment the new peak and the parent compound to confirm the loss of 44 Da and a common fragmentation pattern for the remaining structure. |
| Multiple new peaks appear after exposure to ambient lab light. | Photodegradation: The aromatic and heterocyclic systems are chromophores that can absorb UV-Vis light, leading to photochemical reactions like ring rearrangement, isomerization, or cleavage.[6][7] | 1. Conduct a controlled photostability study as per ICH Q1B guidelines. Expose solid and solution samples to a known light source (e.g., Xenon lamp) and compare against a dark control. 2. Implement light-protective measures in all experimental steps. |
Predicted Degradation Pathways
Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and identifying degradants.[8][9]
Oxidative Degradation
The primary site of oxidation is the aromatic amino group. A secondary, more strenuous pathway could involve the pyrazole ring.
Caption: Predicted oxidative degradation pathways.
Thermal Degradation
The most likely thermal degradation pathway is decarboxylation, a common reaction for benzoic acids at elevated temperatures.[1]
Caption: Predicted thermal degradation via decarboxylation.
Core Methodologies: Forced Degradation Protocol
Forced degradation (or stress testing) is essential to establish the intrinsic stability of a molecule and validate analytical methods.[8][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Experimental Workflow
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Rationale: This concentration is typically suitable for HPLC analysis and ensures solubility. Acetonitrile is used to prevent purely aqueous hydrolysis during preparation.
-
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate in a water bath at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Rationale: Mild acid and heat accelerate hydrolytic degradation pathways that might occur over a long shelf-life at lower pH.[10]
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C and sample as above.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Rationale: Basic conditions test for susceptibility to base-catalyzed degradation, such as hydrolysis of potential ester-like impurities or effects on the heterocyclic ring.[10]
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Keep at room temperature, protected from light.
-
Sample at time points (e.g., 1, 2, 4, 8 hours).
-
Rationale: H₂O₂ is a common oxidizing agent used to simulate oxidative stress.[11] The reaction is often rapid, so shorter time points are necessary.
-
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a loosely capped vial containing the solid powder in an oven at 80°C.
-
Sample at extended time points (e.g., 1, 3, 7 days). For the solid sample, dissolve a weighed amount at each time point for analysis.
-
Rationale: This tests for thermally labile points in the molecule, such as the potential for decarboxylation.[1]
-
-
Photolytic Degradation:
-
Expose both the solid compound and the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).
-
Keep a parallel set of samples protected from light (dark control) at the same temperature.
-
Analyze the samples after the exposure period.
-
Rationale: This is the standard regulatory approach to assess the impact of light on the drug substance, which is critical for packaging and handling decisions.[12]
-
-
Analysis:
-
Analyze all stressed samples, along with a time-zero and a protected control sample, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Calculate the percentage of degradation and perform a mass balance assessment to ensure all major degradants are accounted for.
-
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. rjptonline.org [rjptonline.org]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting HPLC Separation of Aminobenzoic Acid Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of aminobenzoic acid isomers (ortho-, meta-, and para-aminobenzoic acid). As positional isomers, these compounds present a unique separation challenge due to their very similar physicochemical properties.[1][2] This resource provides in-depth, experience-based solutions to frequently asked questions, ensuring the scientific integrity and robustness of your analytical methods.
Understanding the Challenge: Physicochemical Properties of Aminobenzoic Acid Isomers
The key to troubleshooting the separation of aminobenzoic acid isomers lies in understanding their fundamental properties.[3][4] These isomers share the same molecular formula and weight but differ in the substitution pattern on the benzene ring, which subtly influences their polarity, acidity (pKa), and ultimately, their chromatographic behavior.[3][4]
| Property | Ortho-Aminobenzoic Acid (Anthranilic Acid) | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid (PABA) |
| Structure | Amino and carboxyl groups are adjacent. | Amino and carboxyl groups are separated by one carbon. | Amino and carboxyl groups are on opposite sides of the ring. |
| pKa1 (Carboxyl Group) | ~2.05 | ~3.12 | ~2.38[5] |
| pKa2 (Amino Group) | ~4.95 | ~4.79 | ~4.85[5] |
| logP | 1.22 | 0.83 | 0.83[5] |
Note: pKa and logP values can vary slightly depending on the experimental conditions and data source.
These properties highlight that all three isomers are polar compounds, making them challenging to retain on traditional reversed-phase (C18) columns, especially under highly aqueous mobile phase conditions.[1] Their similar pKa values for the amino group also mean that manipulating pH to achieve differential ionization and, therefore, separation requires careful control.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing poor resolution between my aminobenzoic acid isomer peaks. They are either co-eluting or appearing as a single broad peak. What should I do?
A1: Poor resolution is a common issue when separating structurally similar compounds like aminobenzoic acid isomers.[6] The primary cause is often an insufficiently optimized mobile phase or an inappropriate stationary phase. Here’s a systematic approach to improving your resolution:
The ionization state of the aminobenzoic acid isomers is highly dependent on the mobile phase pH.[7][8][9][10] Since both the carboxylic acid and amino groups are ionizable, controlling the pH is the most powerful tool to alter selectivity.[7][11][12]
-
The "Why": At a pH between the pKa of the carboxyl and amino groups, the molecules will exist as zwitterions. By adjusting the pH to be approximately 2 units away from the pKa of an ionizable group, you can ensure a consistent ionization state for your analytes, which often leads to better peak shape and resolution.[7] Operating too close to the pKa can result in peak splitting or broadening because both the ionized and non-ionized forms of the analyte are present.[9][10]
-
Protocol:
-
Start with a mobile phase pH of around 3.0. At this pH, the carboxylic acid group will be partially protonated (neutral), and the amino group will be fully protonated (positive charge), enhancing interaction with a C18 stationary phase.
-
If resolution is still poor, systematically adjust the pH in small increments (e.g., ±0.2 pH units) and observe the change in selectivity.
-
Ensure your mobile phase is adequately buffered to maintain a stable pH throughout the analysis.[13][14] A 10-25 mM phosphate or acetate buffer is typically sufficient.[13]
-
The concentration of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase directly impacts the retention of the isomers.
-
The "Why": Aminobenzoic acids are polar and will have limited retention on a C18 column.[15] Reducing the organic content of the mobile phase will increase retention times, providing more opportunity for the stationary phase to interact differently with the isomers, thus improving resolution.
-
Protocol:
-
If using a gradient, try a shallower gradient to increase the separation window.
-
For isocratic methods, decrease the percentage of the organic modifier in 2-5% increments. Be mindful that this will increase run times.
-
If optimizing the mobile phase doesn't provide adequate resolution, your column chemistry may not be suitable for this separation.
-
The "Why": Standard C18 columns may not provide sufficient selectivity for these polar isomers. Columns with alternative selectivities can offer different interaction mechanisms.
-
Recommended Column Chemistries:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps in retaining polar compounds and provides a different selectivity compared to standard C18 columns.[16][17]
-
Phenyl Columns: The phenyl stationary phase can provide π-π interactions with the aromatic ring of the aminobenzoic acids, offering a unique separation mechanism.[18]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics. For instance, a reversed-phase/cation-exchange column can provide both hydrophobic and ionic interactions, which has been shown to be effective in separating aminobenzoic acid isomers.[1][2][19]
-
Q2: My peaks, particularly for ortho-aminobenzoic acid, are tailing significantly. What is causing this and how can I fix it?
A2: Peak tailing is a frequent problem in HPLC and can compromise the accuracy of integration and quantification.[20] For acidic and basic compounds like aminobenzoic acids, the primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.
Caption: Troubleshooting workflow for peak tailing.
-
Secondary Silanol Interactions:
-
The "Why": Most reversed-phase columns are based on silica particles. At mid-range pH values, some residual silanol groups on the silica surface can be ionized (negatively charged) and interact with the protonated amino group of the aminobenzoic acids.[11] This secondary ionic interaction can lead to peak tailing.
-
Protocol:
-
Lower the mobile phase pH: By operating at a lower pH (e.g., 2.5-3.0), you suppress the ionization of the silanol groups, minimizing these secondary interactions.[11]
-
Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol groups, improving peak shape.[13][14]
-
Use a modern, high-purity silica column: Newer generation columns are better end-capped, resulting in fewer accessible silanol groups and reduced peak tailing for basic compounds.
-
-
-
Column Overload:
-
Physical Column Issues:
-
The "Why": If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a partially blocked inlet frit or a void at the head of the column.[14][23] This disrupts the flow path and leads to band broadening.
-
Protocol:
-
Disconnect the column from the detector and reverse the flow direction.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for about 20 column volumes.
-
If this does not resolve the issue, the column may need to be replaced.[24]
-
-
Q3: My retention times are drifting from one injection to the next. How can I stabilize my method?
A3: Retention time instability is a common problem that can affect the reliability of your analytical method.[25] The most frequent causes are related to the mobile phase, column equilibration, or the HPLC pump.
-
Mobile Phase Preparation and Composition:
-
The "Why": In reversed-phase chromatography, retention is highly sensitive to the mobile phase composition.[26] Even small variations in the organic-to-aqueous ratio can cause significant shifts in retention time.[26] For ionizable compounds like aminobenzoic acids, inconsistent pH will also lead to drift.[9][10]
-
Protocol:
-
Premix your mobile phase: If you are using a low-pressure mixing system, try premixing your mobile phase manually to rule out issues with the pump's proportioning valves.
-
Ensure accurate pH measurement and buffering: Use a calibrated pH meter and ensure your buffer has sufficient capacity.[26]
-
Degas your mobile phase: Dissolved gases can lead to the formation of bubbles in the pump, causing pressure fluctuations and unstable flow rates, which in turn affect retention times.[25][27]
-
-
-
Column Equilibration:
-
The "Why": The stationary phase needs to be fully equilibrated with the mobile phase to ensure reproducible retention. If you have recently changed the mobile phase or are running a gradient, insufficient equilibration time is a likely cause of drift.
-
Protocol:
-
After installing a column or changing the mobile phase, flush the column with at least 20 column volumes of the new mobile phase before starting your analysis.[24]
-
For gradient methods, ensure the column is adequately re-equilibrated to the initial conditions between injections. A typical re-equilibration time is 5-10 column volumes.
-
-
-
Temperature Control:
-
The "Why": Retention times can be sensitive to temperature fluctuations. A change of just a few degrees can alter the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Protocol:
-
-
Pump Performance and System Leaks:
-
The "Why": A malfunctioning pump or a leak in the system will result in an inconsistent flow rate, directly impacting retention times.[25]
-
Protocol:
-
Caption: Diagnostic workflow for retention time instability.
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solving Common Errors in HPLC [omegascientific.com.sg]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. waters.com [waters.com]
- 16. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. youtube.com [youtube.com]
- 22. Blogs | Restek [discover.restek.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
- 25. labcompare.com [labcompare.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. aelabgroup.com [aelabgroup.com]
Optimizing reaction conditions for pyrazole synthesis (temperature, catalyst, solvent)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide, designed for experienced researchers, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions. As Senior Application Scientists, we aim to move beyond simple procedural lists to explain the underlying principles that govern success in pyrazole synthesis, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: I am performing a Knorr-type pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine derivative, but my yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach is crucial for effective troubleshooting.[1]
Potential Causes & Recommended Actions:
-
Reagent Quality and Stoichiometry:
-
Hydrazine Stability: Hydrazine and its derivatives can degrade over time. Ensure you are using a fresh or properly stored reagent.
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to side reactions.[2] Consider purification of starting materials if their purity is questionable.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature plays a critical role.[3][4] Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy for cyclization and dehydration.[2] Conversely, excessively high temperatures can lead to decomposition of reactants or products. We recommend performing small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal range.[5]
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid product degradation over extended reaction times.[2]
-
-
Catalyst and Solvent Effects:
-
Catalyst Choice: The Knorr pyrazole synthesis is typically acid-catalyzed.[6][7][8] If you are not using a catalyst, consider adding a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) or a Lewis acid (e.g., zinc chloride).[9] The choice and loading of the catalyst can significantly impact the reaction rate and yield.[2]
-
Solvent Selection: The solvent influences reactant solubility and reaction kinetics.[2] Protic solvents like ethanol are commonly used and can participate in proton transfer steps.[10] Aprotic polar solvents such as DMF, DMAc, or NMP can also be effective and may enhance reaction rates.[11] In some cases, solvent-free conditions or the use of green solvents like deep eutectic solvents have shown promise.[12][13][14]
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
Issue 2: Formation of Regioisomers
Question: My reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials.[2] The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is initially attacked by which nitrogen atom of the substituted hydrazine.
Factors Influencing Regioselectivity and Control Strategies:
-
Electronic and Steric Effects:
-
The more electrophilic carbonyl carbon of the 1,3-dicarbonyl will typically be attacked by the more nucleophilic nitrogen of the hydrazine.
-
Steric hindrance around a carbonyl group or a nitrogen atom can direct the reaction towards the less hindered site.
-
-
Solvent Choice:
-
The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl (keto-enol forms) and the nucleophilicity of the hydrazine.
-
Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in some cases compared to standard solvents like ethanol.[10]
-
-
Reaction Temperature:
-
In some systems, temperature can be used to control the regiochemical outcome.[3][15] A lower temperature may favor the kinetically controlled product, while a higher temperature may lead to the thermodynamically more stable product. A study demonstrated that by simply tuning the reaction temperature, a divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles could be achieved.[3][15]
-
-
Catalyst:
-
The choice of catalyst can influence which carbonyl group is activated, thereby directing the initial nucleophilic attack.
-
Experimental Protocol for Optimizing Regioselectivity:
-
Solvent Screening: Set up parallel reactions using your standard conditions but vary the solvent. Include ethanol, TFE, HFIP, and an aprotic solvent like DMF.
-
Temperature Variation: For the most promising solvent system, run the reaction at a range of temperatures (e.g., 0 °C, room temperature, and 60 °C).
-
Analysis: Analyze the product mixture from each reaction by ¹H NMR or LC-MS to determine the ratio of regioisomers.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Trifluoroethanol (TFE) | Hexafluoroisopropanol (HFIP) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Observed Regioisomeric Ratio (desired:undesired) | (Example) 50:50 | (Example) 85:15[10] | (Example) >95:5 |
| Table 1: Example of a solvent screening experiment to improve regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The mechanism proceeds through several key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[1]
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: How do I choose an appropriate catalyst for my pyrazole synthesis?
A2: The choice of catalyst depends on the specific reaction. For the common Knorr synthesis, an acid catalyst is typically used to protonate a carbonyl group, making it more electrophilic.[7][8] Simple protic acids like acetic acid are often sufficient. In some modern variations, Lewis acids or metal catalysts like nano-ZnO, copper triflate, or silver catalysts are employed to achieve higher yields, better selectivity, or to enable reactions under milder conditions.[9][11] For syntheses starting from substrates other than 1,3-dicarbonyls, such as from 1,3-diols, transition metal catalysts like ruthenium complexes may be required for dehydrogenative coupling.[16]
Q3: Can pyrazole synthesis be performed under "green" or solvent-free conditions?
A3: Yes, there is a growing interest in developing more environmentally friendly methods for pyrazole synthesis.[12] Several approaches have been successful:
-
Solvent-Free Reactions: Performing the reaction neat, often with gentle heating or microwave irradiation, can be highly efficient, reducing waste and simplifying workup.[13][17]
-
Aqueous Media: Using water as a solvent is a green alternative, and catalysts like nano-ZnO have been shown to be effective in aqueous media.[11]
-
Deep Eutectic Solvents (DESs): These are sustainable alternatives to traditional volatile organic solvents and can act as both the solvent and catalyst in some cases.[12][14]
Q4: My reaction seems to stall, and I observe a stable intermediate. What could it be?
A4: In many pyrazole syntheses, particularly those starting from α,β-unsaturated ketones, a pyrazoline intermediate is formed first.[9] This intermediate then needs to be oxidized to form the aromatic pyrazole ring.[9] If your reaction stalls at this stage, you may need to introduce an oxidant (e.g., air, oxygen, or a chemical oxidant) or adjust the reaction conditions (e.g., higher temperature) to facilitate the final aromatization step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Purification challenges for pyrazole derivatives without silica column
Technical Support Center: Pyrazole Derivative Purification
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the unique challenges of purifying pyrazole derivatives. Many researchers, particularly in medicinal and process chemistry, seek robust purification methods that bypass the limitations and costs associated with silica column chromatography. Pyrazoles, with their distinct electronic properties, basicity, and hydrogen bonding capabilities, often present purification puzzles that demand a more classical, principles-based approach.
This guide is structured as a series of troubleshooting questions and FAQs I frequently encounter from scientists in the field. My goal is to provide not just solutions, but the underlying chemical logic, empowering you to adapt these methods to your specific pyrazole derivative.
Core Principles: Understanding Your Pyrazole
Before troubleshooting, let's consider the key physicochemical properties of the pyrazole core that govern its behavior during purification.
-
Basicity (pKa): The pyrazole ring is a weak base. The pKa of the conjugate acid of pyrazole itself is approximately 2.5. This basicity is crucial and can be exploited for purification via acid-base extraction. Substituents on the ring can significantly alter this pKa.
-
Hydrogen Bonding: The N-H of an unsubstituted pyrazole is a hydrogen bond donor, while the sp2-hybridized nitrogen is a hydrogen bond acceptor. This influences solubility in protic vs. aprotic solvents and is a key factor in crystal lattice formation.
-
Polarity and Solubility: Pyrazoles are generally polar molecules, leading to good solubility in polar solvents but often causing issues like "streaking" or poor retention on normal-phase silica gel.
This decision tree outlines a typical thought process for selecting a primary purification strategy.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide: Common Purification Issues
Q1: My pyrazole product is a persistent oil and refuses to crystallize. How can I induce solidification?
This is one of the most common frustrations. "Oiling out" occurs when the solute is highly soluble in the solvent or its melting point is lower than the solution's temperature.
Causality: The high polarity and potential for varied intermolecular interactions in substituted pyrazoles can disrupt the formation of an ordered crystal lattice. Impurities can also act as "crystal poisons."
Solutions:
-
Solvent-Antisolvent Addition: This is the most powerful technique for oils. Dissolve your oily product in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (antisolvent) in which it is insoluble, until persistent turbidity is observed.
-
Expert Tip: Add the antisolvent dropwise at a slightly elevated temperature. If the solution becomes cloudy, add a drop or two of the good solvent to clarify it, then allow it to cool slowly. This controlled precipitation is more likely to yield crystals than a sudden "crash out."
-
-
Scratching & Seeding:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have even a tiny amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution. This provides a template for lattice formation.
-
-
Purity Check: An oil may indicate the presence of significant impurities. Attempt a preliminary purification first, such as a quick acid-base extraction, to remove contaminants that may be inhibiting crystallization.
-
Concentration & Solvent Removal: If the product is simply too soluble, slowly evaporate the solvent. For high-boiling solvents like DMF or DMSO, this is best done under high vacuum. As the concentration increases, the supersaturation point may be reached.
Q2: I'm performing an acid-base extraction, but I'm getting a severe emulsion at the interface. How can I resolve this?
Emulsions are common when dealing with polar, amphiphilic molecules, which pyrazole derivatives can be. They are stabilized by compounds that reduce the interfacial tension between the aqueous and organic layers.
Causality: Fine particulate matter, or the pyrazole salt itself, can act as a surfactant, stabilizing the emulsion. Vigorous shaking is a primary cause.
Solutions:
-
Mechanical Separation: Use gentle swirling or rocking to mix the layers instead of vigorous shaking. If an emulsion forms, gently swirl a glass rod in the emulsion layer to coalesce the droplets.
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and reduces the solubility of organic compounds in the aqueous layer.
-
Change the pH: A slight adjustment of the pH away from the pKa of your compound can sometimes decrease the surfactant-like properties of the pyrazole salt, aiding separation.
-
Filtration: In severe cases, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). The Celite can break the emulsion by disrupting the stabilizing film. Wash the Celite pad with fresh organic solvent to recover your product.
This workflow illustrates a typical acid-base extraction for a basic pyrazole.
Caption: Workflow for pH-swing (acid-base) extraction.
Frequently Asked Questions (FAQs)
Q3: What are the best general-purpose solvent systems for pyrazole recrystallization?
The choice is highly dependent on the specific substituents on your pyrazole ring. However, some common systems work well as starting points.
Guiding Principle: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System | Type | Rationale & Use Case |
| Ethanol/Water | Solvent/Antisolvent | Excellent for many polar pyrazoles. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Cool slowly. |
| Ethyl Acetate/Hexanes | Solvent/Antisolvent | A classic choice for moderately polar compounds. Dissolve in hot ethyl acetate, add hexanes. |
| Isopropanol (IPA) | Single Solvent | Often a good balance of polarity and volatility. Its lower volatility compared to ethanol allows for slower crystal growth. |
| Toluene | Single Solvent | Good for less polar pyrazoles or for removing very non-polar (greasy) impurities. |
| Acetonitrile | Single Solvent | A polar aprotic solvent that can be effective when protic solvents like alcohols fail. |
Q4: My pyrazole is thermally labile. How can I remove high-boiling solvents like DMF or DMSO without decomposition?
This is a critical issue in process chemistry where solvents like DMF, NMP, or DMSO are common. High-vacuum distillation is often insufficient or leads to product decomposition.
Solution: Lyophilization (Freeze-Drying)
While unconventional for typical organic solids, lyophilization is an excellent, gentle method if your compound is soluble in a suitable solvent.
-
Purify First: Perform an aqueous workup or extraction to get your pyrazole into a solvent compatible with lyophilization (e.g., water, dioxane, or a mixture).
-
Dissolve: Dissolve the compound in a minimal amount of 1,4-dioxane or a mixture of tert-butanol and water.
-
Freeze: Freeze the solution solid using a dry ice/acetone bath or a specialized freezer.
-
Lyophilize: Place the frozen sample on a high-vacuum lyophilizer. The solvent will sublime directly from solid to gas, leaving your compound as a fluffy, dry solid. This avoids all thermal stress.
Protocols
Protocol 1: Optimized Solvent-Antisolvent Crystallization
Objective: To crystallize a pyrazole derivative that exists as an oil or is difficult to purify by single-solvent methods.
Materials:
-
Crude pyrazole derivative
-
"Good" solvent (e.g., Ethyl Acetate, Ethanol, Dichloromethane)
-
"Poor" solvent / Antisolvent (e.g., Hexanes, Heptane, Water)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Pasteur pipettes
-
Buchner funnel and filter paper
Procedure:
-
Place the crude pyrazole oil/solid into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent at room temperature, just enough to dissolve the entire sample with stirring.
-
Gently heat the solution (e.g., to 40-50 °C). This ensures you have a truly saturated solution upon cooling.
-
Begin adding the antisolvent dropwise with continuous stirring.
-
Continue adding until you observe a persistent cloudiness (turbidity) that does not disappear with stirring. This is the point of supersaturation.
-
Crucial Step: Add 1-2 drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Turn off the heat and allow the flask to cool slowly to room temperature, undisturbed. Covering the flask with glass wool can promote slow cooling.
-
Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals sparingly with cold antisolvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
Self-Validation: A successful procedure will yield well-defined crystals. If the product still "oils out," the initial amount of "good" solvent was likely too high, or a different solvent/antisolvent pair is needed.
Technical Support Center: Enhancing the Biological Activity of Pyrazole-Hydrazone Hybrids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-hydrazone hybrids. This guide is designed to provide practical, experience-driven advice to help you overcome common experimental hurdles and enhance the biological activity of your compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring both success and scientific rigor in your work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the synthesis and evaluation of pyrazole-hydrazone hybrids.
Q1: What is the optimal pH for pyrazole-hydrazone synthesis, and why is it so critical?
A1: The ideal pH for the condensation reaction between a pyrazole ketone/aldehyde and a hydrazine is mildly acidic, typically between 4 and 6.[1][2] This is a crucial parameter because the reaction mechanism involves a nucleophilic attack of the hydrazine on the carbonyl carbon. In a slightly acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. However, if the pH is too low (strongly acidic), the hydrazine, being basic, will be protonated, which reduces its nucleophilicity and slows down or even halts the reaction. Conversely, in neutral or basic conditions, the reaction is often sluggish. A few drops of glacial acetic acid are commonly used as a catalyst to achieve the desired pH.[3]
Q2: I'm observing a second product in my reaction mixture that is less polar than my desired hydrazone. What could it be?
A2: A common side product in reactions involving hydrazine (NH₂NH₂) is the formation of an azine (R₂C=N-N=CR₂).[2] This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl starting material. This is particularly prevalent if there is an excess of the carbonyl compound or if the reaction is heated for an extended period. To minimize azine formation, it is advisable to use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[2]
Q3: My purified pyrazole-hydrazone hybrid shows broad or disappearing N-H proton signals in the ¹H NMR spectrum. What is happening?
A3: This is a common phenomenon for pyrazole derivatives and is often due to a combination of factors, including annular tautomerism and chemical exchange.[4] The proton on the pyrazole nitrogen can rapidly exchange between the N1 and N2 positions. Additionally, the N-H proton of the hydrazone moiety can exchange with other molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to signal broadening, sometimes to the point where the peak merges with the baseline.[4] Lowering the temperature of the NMR experiment can sometimes slow this exchange, allowing for the resolution of distinct signals.[4]
Q4: My compound is poorly soluble in the aqueous buffer used for my biological assay. How can I address this without compromising the results?
A4: Solubility is a frequent challenge. The first step is to use a co-solvent like dimethyl sulfoxide (DMSO). However, it's crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid affecting cell viability or enzyme activity.[5] If solubility remains an issue, you can explore the use of other co-solvents or consider preparing a stock solution at a higher concentration and then diluting it further in the assay medium. For some compounds, the synthesis of a more soluble salt form (e.g., hydrochloride) might be a viable strategy.
Troubleshooting Guide: Synthesis and Purification
This section provides a detailed breakdown of common problems encountered during the synthesis and purification of pyrazole-hydrazone hybrids, along with their causes and recommended solutions.
Problem 1: Low or No Product Yield
A low yield of the desired pyrazole-hydrazone can be frustrating. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Detailed Causality and Solutions:
-
Incorrect pH: As mentioned in the FAQs, the pH is critical. A non-optimal pH can significantly reduce the reaction rate.[1][2]
-
Poor Reagent Quality: Impurities in the starting pyrazole carbonyl or hydrazine can interfere with the reaction. It is advisable to check the purity of your starting materials by NMR or TLC and purify them if necessary.
-
Steric Hindrance: Bulky substituents on either the pyrazole ring or the hydrazine can slow down the reaction. In such cases, increasing the reaction time or temperature may be necessary.[1]
-
Product Hydrolysis: Hydrazones can be susceptible to hydrolysis back to the starting materials, especially in the presence of water and strong acids.[2][6] Ensure your workup procedure neutralizes any excess acid promptly.
Problem 2: Difficulty in Product Purification
Purifying pyrazole-hydrazone hybrids can be challenging due to their polarity and potential instability.
Table 1: Recommended Purification Strategies
| Issue | Recommended Solution | Explanation |
| Product is an oil or difficult to crystallize | Try trituration with a non-polar solvent like n-hexane.[7] If that fails, attempt recrystallization from a solvent system where the compound has high solubility when hot and low solubility when cold (e.g., ethanol, methanol/water, ethyl acetate/hexane).[1] | Trituration can help induce crystallization in oily products. Finding the right recrystallization solvent is often a matter of trial and error. |
| Product streaks on TLC plate | Add a small amount of a basic modifier like triethylamine (1%) to the eluent.[7] | The basic nitrogen atoms in the pyrazole and hydrazone moieties can interact strongly with the acidic silica gel, causing streaking. A basic modifier can mitigate this. |
| Product decomposes on silica gel | Use basic alumina for column chromatography or treat the silica gel with a base (e.g., triethylamine) before use.[8] | The acidic nature of standard silica gel can cause the degradation of some hydrazones. Basic alumina or base-treated silica provides a less harsh stationary phase. |
Troubleshooting Guide: Biological Activity Assessment
Ensuring the reliability of your biological activity data is paramount. Here are some common issues and how to address them.
Problem 3: Inconsistent or Lower-Than-Expected Biological Activity
Variability in biological assay results can undermine your structure-activity relationship (SAR) studies.
Caption: Decision tree for troubleshooting biological assay results.
Detailed Causality and Solutions:
-
Compound Precipitation: If your compound is not fully soluble in the assay medium, its effective concentration will be lower than intended, leading to artificially low activity. Always visually inspect for any precipitation.
-
Compound Degradation: Hydrazones can be susceptible to hydrolysis or oxidation, especially over longer incubation times.[2] It's good practice to assess the stability of your compound under the specific assay conditions.
-
Cytotoxicity: In cell-based assays, high concentrations of a compound can be cytotoxic, leading to a decrease in the measured signal that can be misinterpreted as a desired biological effect.[5] Always determine the cytotoxic profile of your compounds.
-
Assay Performance: Always include a known active compound as a positive control to ensure the assay is performing correctly.[5] If the positive control fails, it indicates a problem with the assay itself (e.g., reagent degradation, issues with cells).
Experimental Protocols: Key Bioassays
Protocol 1: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay is a simple method to screen for anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.[9]
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in distilled water.
-
Prepare stock solutions of your test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in DMSO.
-
-
Assay Procedure:
-
In a reaction tube, add 0.2 mL of your test compound solution (at various concentrations) to 2.8 mL of the BSA solution.
-
A control tube should contain 0.2 mL of DMSO and 2.8 mL of the BSA solution.
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
The percentage inhibition of denaturation is calculated as: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
-
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.[10][11]
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of your test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of your test compound solution (at various concentrations) to 100 µL of the DPPH solution.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated as: [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
-
Table 2: Comparative IC₅₀ Values for Selected Pyrazole-Hydrazone Hybrids
| Compound ID | Anti-inflammatory Activity (IC₅₀, µg/mL) | Antioxidant Activity (DPPH Scavenging, IC₅₀, µM) | Reference |
| PMPH | 0.5 mg/mL (72.5% inhibition) | Not Reported | [3] |
| 4F-PMPH | 0.5 mg/mL (78.3% inhibition) | Not Reported | [3] |
| Compound 11a | Not Reported | Not Reported | [12] |
| Compound 2 (Hydrazone) | Not Reported | 81.06 ± 0.72 | [10] |
| Ascorbic Acid (Standard) | Not Applicable | - | [10] |
| Diclofenac Sodium (Standard) | - | Not Applicable | [3] |
Note: The data presented is for illustrative purposes and is extracted from the cited literature. Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [mdpi.com]
- 11. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]
Technical Support Center: Synthesis of 2-Amino-4-(1H-pyrazol-1-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this important molecule, with a focus on impurity profiling and reduction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols and ensure the highest purity of your final product.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. Below is a plausible and commonly employed synthetic route, which will serve as the framework for our troubleshooting guide.
Caption: Proposed synthetic route for this compound.
II. Step-by-Step Troubleshooting and FAQs
This section is organized by each synthetic step. We will explore potential issues, their root causes, and provide actionable solutions.
Step 1: Nitration of 4-Chlorobenzoic Acid
Objective: To introduce a nitro group ortho to the carboxylic acid.
Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity?
A1: The formation of regioisomers, primarily 4-chloro-3-nitrobenzoic acid, is a common challenge. The directing effects of the chloro and carboxylic acid groups are key. To favor the desired 2-nitro isomer:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C). Excursions to higher temperatures can reduce selectivity.
-
Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and controllably to the solution of 4-chlorobenzoic acid. This prevents localized overheating and reduces the formation of undesired isomers.
-
Acid Catalyst: The choice and concentration of the acid catalyst (commonly sulfuric acid) can influence the isomer ratio. Ensure the use of a sufficient excess of sulfuric acid to protonate the carboxylic acid, enhancing its deactivating effect and favoring ortho-nitration.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes side reactions and improves regioselectivity. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations and temperature spikes. |
| Reagent Ratio | Slight excess of Nitric Acid | Ensures complete conversion of the starting material. |
Q2: I am observing di-nitrated impurities in my product. What is causing this and how can I prevent it?
A2: Over-nitration can occur if the reaction conditions are too harsh. To avoid the formation of di-nitro compounds:
-
Stoichiometry: Use a carefully controlled amount of the nitrating agent. A slight excess is often sufficient for complete conversion without promoting di-nitration.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
Step 2: Hydrazinolysis of 4-Chloro-2-nitrobenzoic Acid
Objective: To substitute the chloro group with a hydrazinyl group.
Q1: The hydrazinolysis reaction is sluggish and gives low yields. How can I improve the reaction efficiency?
A1: Incomplete reaction is a frequent issue in this step. To drive the reaction to completion:
-
Temperature: This nucleophilic aromatic substitution often requires elevated temperatures. Refluxing in a suitable solvent (e.g., ethanol or water) is common.
-
Excess Hydrazine: Using an excess of hydrazine hydrate can increase the reaction rate. However, be mindful that a large excess can complicate purification.
-
Solvent Choice: The solvent should be able to dissolve both reactants to a reasonable extent. Protic solvents are generally preferred.
Q2: My product from this step is difficult to purify. What are the likely impurities?
A2: The primary impurities are typically unreacted starting material (4-chloro-2-nitrobenzoic acid) and potential side-products from the reaction of hydrazine with the nitro or carboxylic acid groups, although the latter are less common under typical conditions.
-
Purification Strategy: The product, 4-hydrazinyl-2-nitrobenzoic acid, is often isolated by precipitation upon cooling and adjusting the pH of the reaction mixture. Washing the precipitate with a non-polar solvent can help remove less polar impurities.
Step 3: Pyrazole Ring Formation (Knorr Synthesis)
Objective: To construct the pyrazole ring via condensation with a 1,3-dicarbonyl compound.
Q1: I am getting a mixture of regioisomers during the pyrazole synthesis. How can I control the regioselectivity?
A1: The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[1]
-
Choice of 1,3-Dicarbonyl: The simplest way to avoid regioisomers is to use a symmetrical 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalents.
-
Reaction Conditions: The regioselectivity can be influenced by the pH of the reaction medium. Acidic conditions often favor the attack of the more nucleophilic nitrogen of the hydrazine on the more electrophilic carbonyl group.[2] Experimenting with different acid catalysts (e.g., acetic acid, HCl) can help optimize for the desired isomer.
References
Validation & Comparative
A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors Versus Established Marketed Drugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is a cornerstone of the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are pivotal mediators of pain, inflammation, and fever.[1] Two primary isoforms of this enzyme, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[2] Conversely, the expression of COX-2 is induced by inflammatory stimuli such as cytokines and growth factors, leading to the production of prostaglandins that drive the inflammatory response.[3]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[2] However, traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal complications.[2] This understanding led to the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic effects while minimizing the risk of gastrointestinal adverse events.[3]
The COX Signaling Pathway and Mechanism of Inhibition
The inhibition of COX-2 prevents the synthesis of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation. The general pathway is illustrated below.
References
A Comparative Guide to Analytical Methods for Aminobenzoate Isomeric Purity: HPLC, GC, and CE
In the landscape of pharmaceutical development and chemical research, the precise control of isomeric purity is not merely a matter of regulatory compliance, but a fundamental cornerstone of product safety and efficacy. For active pharmaceutical ingredients (APIs) and key chemical intermediates like aminobenzoates, the presence of even minute quantities of an unintended isomer can lead to significant alterations in pharmacological activity, toxicity profiles, and manufacturing consistency. This guide provides an in-depth, comparative analysis of three principal analytical techniques for the determination of aminobenzoate isomeric purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies necessary to select and implement the most appropriate analytical strategy for their specific needs.
The Criticality of Isomeric Purity in Aminobenzoates
Aminobenzoic acid and its derivatives exist as three positional isomers: ortho- (2-), meta- (3-), and para- (4-). While sharing the same chemical formula, their distinct spatial arrangements of the amino and carboxylic acid functional groups on the benzene ring result in differing physicochemical properties. These differences can manifest in variations in biological activity and toxicity. For instance, para-aminobenzoic acid (PABA) is a well-known component in sunscreens, while its isomers have different applications and physiological effects. Therefore, robust analytical methods capable of accurately separating and quantifying these isomers are paramount. The United States Pharmacopeia (USP) and other international regulatory bodies have established stringent limits for impurities in drug substances, making the validation of such analytical methods a critical step in the drug approval process.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separations
HPLC stands as the most widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for aminobenzoate isomers. The separation in HPLC is governed by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
The Power of Mixed-Mode Chromatography
For the separation of aminobenzoate isomers, which are zwitterionic and possess both acidic and basic properties, mixed-mode chromatography has proven to be particularly effective.[3][4] This approach utilizes stationary phases that exhibit multiple retention mechanisms, such as reversed-phase and ion-exchange interactions. This dual-mode separation enhances the selectivity between isomers that have very similar hydrophobicities but differ subtly in their ionic character. For example, a mixed-mode column can exploit both the hydrophobic interactions of the benzene ring and the ionic interactions of the amino and carboxyl groups to achieve baseline separation.[4]
Experimental Protocol: HPLC Analysis of Aminobenzoate Isomers
This protocol outlines a typical mixed-mode HPLC method for the separation of ortho-, meta-, and para-aminobenzoic acid.
1. Sample Preparation:
-
Prepare a stock solution of the aminobenzoate sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: Mixed-mode column (e.g., a C18 with embedded ion-exchange groups).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 20% acetonitrile in water with 0.1% formic acid). The organic modifier and buffer concentration can be adjusted to optimize separation.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
3. Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times, as determined by injecting individual standards.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
References
A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Quantification of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
Introduction
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. The reliability and accuracy of data are paramount, ensuring both patient safety and regulatory compliance.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities.[4] However, an HPLC method is only as dependable as its validation. This guide provides an in-depth, experiential walkthrough of the validation process for an HPLC method designed to quantify the novel API, "2-Amino-4-(1H-pyrazol-1-YL)benzoic acid."
This document is structured to provide not just a procedural checklist, but a logical narrative that explains the causality behind each experimental choice, reflecting the thought process of a seasoned analytical scientist. We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering practical protocols, illustrative data, and a comparative perspective on the method's performance.[2][5][6][7]
The Analytical Challenge: Quantifying this compound
This compound is a heterocyclic aromatic amino acid, a class of compounds often encountered in medicinal chemistry. Its structure presents a unique set of analytical considerations for HPLC method development, including potential for strong UV absorbance due to the aromatic rings and the presence of both acidic and basic functional groups, which can influence its chromatographic retention and peak shape. A robust and validated HPLC method is crucial for its accurate quantification in bulk drug substance and formulated products.[8][9]
The Validation Master Plan: A Holistic Approach
Method validation is not a singular event but a documented process that establishes the suitability of an analytical procedure for its intended purpose.[2][10] Our validation master plan for the this compound HPLC assay is designed to be a self-validating system, where each parameter builds upon the last to create a comprehensive picture of the method's performance.
Specificity: The Art of Unambiguous Identification
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12][13][14] For a stability-indicating HPLC method, demonstrating specificity is non-negotiable.[10]
Experimental Protocol:
-
Forced Degradation Studies: The analyte is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The goal is to generate potential degradation products and assess if they are resolved from the main analyte peak.[10]
-
Placebo and Blank Analysis: A placebo (formulation without the API) and a blank (diluent) are injected to ensure no interference from excipients or the solvent system at the retention time of the analyte.
-
Peak Purity Analysis: A photodiode array (PDA) detector is invaluable here. It allows for the assessment of peak purity, ensuring that the analyte peak is spectrally homogeneous and not co-eluted with any impurities.[10]
Data Presentation:
Table 1: Forced Degradation Study Results
| Stress Condition | Observations | Analyte Peak Purity | Resolution (Rs) from Nearest Impurity |
| 0.1 M HCl, 60°C, 24h | ~15% degradation, one major degradant peak | Pass (>0.999) | 2.8 |
| 0.1 M NaOH, 60°C, 24h | ~20% degradation, two major degradant peaks | Pass (>0.999) | 3.1 |
| 3% H₂O₂, RT, 24h | ~10% degradation, one major degradant peak | Pass (>0.999) | 2.5 |
| 80°C, 48h | ~5% degradation, minor degradant peaks | Pass (>0.999) | >2.0 |
| UV light (254 nm), 24h | ~8% degradation, one major degradant peak | Pass (>0.999) | 2.2 |
Trustworthiness: The data in Table 1 demonstrates that the method can effectively separate the analyte from its potential degradation products, a critical aspect for stability testing. The high peak purity indices and resolution values provide strong evidence of the method's specificity.[10][12]
Linearity and Range: Defining the Method's Operating Boundaries
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[13][15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11][15]
Experimental Protocol:
-
Preparation of Calibration Standards: A minimum of five concentrations of the this compound reference standard are prepared, typically spanning 80% to 120% of the target assay concentration.[13][17]
-
Analysis and Data Plotting: Each concentration is injected in triplicate, and the peak areas are plotted against the corresponding concentrations.
-
Statistical Analysis: A linear regression analysis is performed to determine the slope, y-intercept, and the correlation coefficient (r²).[16]
Data Presentation:
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801234 |
| 90 | 902345 |
| 100 | 1003456 |
| 110 | 1104567 |
| 120 | 1205678 |
Linear Regression Analysis:
-
Slope: 10012
-
Y-intercept: 123
-
Correlation Coefficient (r²): 0.9998
Trustworthiness: An r² value greater than 0.999 is a strong indicator of excellent linearity.[16][18] This confirms that the method can provide accurate and reliable results across the defined range.
Accuracy and Precision: The Cornerstones of Reliability
Expertise & Experience: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][19][20] Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[20]
Experimental Protocol:
Accuracy (Recovery Study):
-
A placebo is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate preparations are made at each concentration level.
-
The samples are analyzed, and the percentage recovery is calculated. The typical acceptance criterion for recovery is 98.0% to 102.0%.[19][20]
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis is repeated on a different day by a different analyst using a different instrument.
-
The Relative Standard Deviation (%RSD) is calculated for each set of measurements. An RSD of ≤ 2% is generally considered acceptable.[6][19]
Data Presentation:
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean of n=3) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.2 | 100.2% |
| 120% | 120.0 | 119.8 | 99.8% |
Table 4: Precision Data
| Precision Type | Parameter | Results (n=6) | %RSD |
| Repeatability (Day 1, Analyst 1) | Assay (%) | 99.8, 100.1, 99.5, 100.3, 99.9, 100.0 | 0.3% |
| Intermediate Precision (Day 2, Analyst 2) | Assay (%) | 100.2, 99.6, 100.5, 99.8, 100.1, 100.4 | 0.4% |
Trustworthiness: The high recovery values and low %RSD demonstrate that the method is both accurate and precise, providing confidence in the reliability of the generated data.[19][21]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Boundaries of Sensitivity
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][23]
Experimental Protocol:
There are several methods to determine LOD and LOQ, including visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve.[23][24] The latter is often preferred for its statistical rigor.
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope of the Calibration Curve) [24][25]
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope of the Calibration Curve) [24][25]
Data Presentation:
Table 5: LOD and LOQ Data
| Parameter | Value |
| Standard Deviation of the Intercept | 150 |
| Slope of the Calibration Curve | 10012 |
| Calculated LOD (µg/mL) | 0.05 |
| Calculated LOQ (µg/mL) | 0.15 |
Trustworthiness: The calculated LOD and LOQ provide a clear understanding of the method's sensitivity limits, which is crucial for the analysis of impurities or low-dose formulations. The LOQ should be further confirmed by analyzing samples at this concentration to ensure acceptable precision and accuracy.[25]
Robustness: Assessing the Method's Resilience
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[26][27][28]
Experimental Protocol:
Small, deliberate changes are made to the method parameters, and the effect on the results is evaluated. A one-variable-at-a-time approach can be used.[27]
Parameters to Vary:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 1% organic phase)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)[17]
Data Presentation:
Table 6: Robustness Study Data
| Parameter Varied | Variation | Retention Time Shift (%) | Assay Result Change (%) | Resolution (Rs) |
| Flow Rate | -0.1 mL/min | +5.2 | -0.3 | >2.0 |
| +0.1 mL/min | -4.8 | +0.2 | >2.0 | |
| Column Temperature | -2°C | +1.5 | +0.1 | >2.0 |
| +2°C | -1.3 | -0.1 | >2.0 | |
| Mobile Phase Composition | -1% Organic | +3.1 | -0.2 | >2.0 |
| +1% Organic | -2.9 | +0.1 | >2.0 |
Trustworthiness: The minimal impact of these small variations on the assay results and chromatographic performance demonstrates the method's robustness and its suitability for routine use in a quality control environment.[26][28]
Visualizing the Validation Workflow
A clear understanding of the validation process is enhanced by visualizing the workflow.
Caption: HPLC Method Validation Workflow
Comparative Analysis: HPLC vs. Alternative Methods
While the validated HPLC-UV method is robust and suitable for its intended purpose, it is beneficial to consider its performance in the context of other potential analytical techniques.
Table 7: Comparison with Alternative Analytical Methods
| Method | Principle | Pros | Cons |
| Validated HPLC-UV | Chromatographic separation followed by UV detection. | Cost-effective, robust, widely available, good for routine QC. | Moderate sensitivity, may not be suitable for trace analysis without optimization. |
| UPLC-UV | Similar to HPLC but uses smaller particles for higher efficiency. | Faster analysis times, better resolution, lower solvent consumption. | Higher initial instrument cost, higher backpressure. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | High sensitivity and selectivity, can identify and quantify impurities at very low levels. | High instrument and maintenance costs, requires specialized expertise. |
| UV-Vis Spectrophotometry | Direct measurement of UV absorbance. | Simple, fast, and inexpensive. | Lacks specificity, susceptible to interference from other UV-absorbing compounds. |
Expertise & Experience: The choice of analytical method is always a balance between the required performance and practical considerations. For routine quality control of this compound, where the primary goal is accurate quantification of the main component, the validated HPLC-UV method offers the optimal combination of reliability, cost-effectiveness, and ease of use. For impurity profiling or bioanalytical studies, the higher sensitivity of LC-MS/MS would be more appropriate.
Conclusion: A Validated Method Ready for Purpose
The comprehensive validation of the HPLC method for the quantification of this compound has demonstrated that it is specific, linear, accurate, precise, sensitive, and robust. The data presented in this guide provides a high degree of confidence in the method's suitability for its intended purpose in a regulated pharmaceutical environment. This systematic approach to method validation ensures the generation of reliable and defensible analytical data, which is fundamental to the successful development of new medicines.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. Analytical Method Validation | Ofni Systems [ofnisystems.com]
- 4. welch-us.com [welch-us.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrphr.org [iosrphr.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. aaps.ca [aaps.ca]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. assayprism.com [assayprism.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. scribd.com [scribd.com]
- 18. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. mastelf.com [mastelf.com]
- 21. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 24. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 25. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. pharmtech.com [pharmtech.com]
- 28. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of "2-Amino-4-(1H-pyrazol-1-YL)benzoic acid" compared to its derivatives
A Comparative Analysis of the Biological Activity of 2-Amino-4-(1H-pyrazol-1-YL)benzoic Acid and Its Derivatives
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the architecture of many biologically active compounds.[1] Its structural versatility allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules. This adaptability has led to the development of numerous pyrazole-containing drugs with a wide array of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and analgesic activities.[1][2] The parent compound, this compound, serves as a foundational scaffold. By modifying its core structure—the pyrazole ring, the benzoic acid moiety, and the amino group—researchers have developed derivatives with significantly enhanced and sometimes entirely new biological functions. This guide provides an in-depth comparison of the biological activities of this parent compound against its more complex derivatives, supported by experimental data and methodologies.
I. Antibacterial Activity: A Tale of Two Moieties
The search for novel antibiotics is a critical endeavor in the face of rising antimicrobial resistance.[3] Pyrazole derivatives have emerged as a promising class of antibacterial agents, often exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are vital for DNA replication and repair.[3][4]
Comparative Analysis of Antibacterial Potency
The antibacterial efficacy of derivatives of the core "pyrazolyl benzoic acid" scaffold is highly dependent on the nature and position of substituents. While data on the specific parent compound "this compound" is limited in comparative studies, extensive research on analogous structures reveals clear structure-activity relationships (SAR).
For instance, studies on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have shown that lipophilic substituents on the aniline ring significantly enhance antibacterial activity.[3] An unsubstituted aniline derivative showed minimal activity, whereas derivatives with phenoxy, trifluoromethyl, or trifluoromethoxy groups exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 to 2 µg/mL against strains like Staphylococcus aureus.[3][5] This suggests that increasing the lipophilicity of the molecule may improve its ability to penetrate bacterial cell membranes.
Furthermore, the addition of other heterocyclic moieties, such as thiazole, to the pyrazole scaffold can lead to potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents with MIC values as low as 4 µg/mL.[4] These findings indicate that while the pyrazolyl benzoic acid core is essential for activity, derivatization is key to achieving high potency and a broad spectrum of action.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Derivative Type | S. aureus | A. baumannii | P. aeruginosa | Reference |
| Unsubstituted Aniline Derivative | >32 | N/A | N/A | [3] |
| Phenoxy-Substituted Aniline Derivative | 1 | N/A | N/A | [3] |
| Trifluoromethyl-Substituted Derivative | 2 | N/A | N/A | [3] |
| N-Benzoic Acid Hydrazone Derivative | N/A | 4 | N/A | [4] |
| Thiazolo-Pyrazole Derivative | 4 (MRSA) | N/A | Moderate | [4] |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.
-
Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
II. Anticancer Activity: Targeting Cellular Proliferation
The pyrazole scaffold is also prevalent in the design of anticancer agents.[6] Derivatives have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of protein kinases (e.g., VEGFR-2, EGFR), induction of apoptosis, and cell cycle arrest.[6][7][8]
Comparative Analysis of Cytotoxic Potency
The anticancer activity of pyrazole derivatives is profoundly influenced by their substitution patterns. Structure-activity relationship studies have revealed that specific modifications can lead to highly potent and selective anticancer agents.[6]
For example, a series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed as VEGFR-2 inhibitors. One compound, designated W13, demonstrated potent inhibition of VEGFR-2 with an IC50 value of 1.6 nM and significant anti-proliferative activity against HGC-27 gastric cancer cells (IC50 = 0.36 µM).[8] In another study, pyrazole derivatives were evaluated for their ability to inhibit the p53-MDM2 interaction, with some compounds showing potent antiproliferative activities against a range of cancer cell lines with IC50 values in the low micromolar range (4.09-16.82 µM).[9]
The introduction of a benzenesulfonamide moiety, similar to the structure of the COX-2 inhibitor Celecoxib, has also been explored. These derivatives have shown promising cytotoxicity against various cancer cell lines.[10] The presence of methoxy groups on the aryl ring attached to the pyrazole core was found to enhance cytotoxic effects.[10]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Derivatives
| Compound/Derivative Type | MCF-7 (Breast) | HGC-27 (Gastric) | A549 (Lung) | HeLa (Cervical) | Target/Mechanism | Reference |
| Pyrazole-acetamide (W13) | N/A | 0.36 | N/A | N/A | VEGFR-2 Inhibition | [8] |
| Pyrazole Derivative (11c) | N/A | N/A | 4.09 | N/A | p53-MDM2 Inhibition | [9] |
| Ursolic Acid-Pyrimidine Hybrid (7b) | 0.48 | N/A | N/A | 0.74 | Apoptosis Induction | [7] |
| Pyrazolo[3,4-d]pyrimidine (24) | N/A | N/A | 8.21 | N/A | EGFR Inhibition | [6] |
| Pyrazole Carbaldehyde Derivative (43) | 0.25 | N/A | N/A | N/A | PI3 Kinase Inhibition | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for assessing cell cytotoxicity via MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion
While this compound provides a valuable starting scaffold, the evidence overwhelmingly indicates that its biological activity is significantly enhanced and diversified through chemical derivatization. Structure-activity relationship studies consistently demonstrate that the addition of lipophilic groups, bulky aromatic systems, and other heterocyclic rings can transform a modestly active core into a highly potent therapeutic candidate. The most promising derivatives exhibit antibacterial activity with MIC values in the low microgram per milliliter range and anticancer activity with IC50 values in the nanomolar to low micromolar range. Future research should continue to explore novel substitutions on this versatile scaffold to develop next-generation therapeutic agents.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synergy of Screens: A Comparative Guide to In Silico and In Vitro Results for Pyrazole-Based Inhibitors
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently yields compounds with diverse and potent biological activities.[1][2] From anticancer to anti-inflammatory agents, pyrazole-based molecules have demonstrated significant therapeutic potential. The journey from a promising chemical scaffold to a clinically viable drug is, however, long and arduous. To navigate this complex path efficiently, researchers increasingly rely on a synergistic approach that marries computational (in silico) and laboratory-based (in vitro) methodologies.
This guide provides an in-depth comparison of in silico predictions, primarily from molecular docking, with in vitro experimental results for a range of pyrazole-based inhibitors targeting various enzymes. By examining specific case studies, we will explore the correlations, discrepancies, and the invaluable insights gained from this integrated approach. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of computational and experimental techniques in their quest for novel therapeutics.
The Rationale: Why Combine In Silico and In Vitro Approaches?
The drug discovery pipeline is notoriously fraught with high attrition rates and spiraling costs. In silico techniques, such as molecular docking, offer a rapid and cost-effective means to screen vast virtual libraries of compounds against a specific protein target.[3] This allows for the prioritization of molecules with the highest predicted binding affinity, enriching the subsequent experimental screening process with more promising candidates.
However, computational models are simplifications of complex biological systems.[4] Factors such as protein flexibility, solvation effects, and the limitations of scoring functions can lead to discrepancies between predicted and actual biological activity.[5][6] Therefore, in vitro assays are indispensable for validating the in silico findings and providing a quantitative measure of a compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The true power of this integrated approach lies in the iterative feedback loop between computational predictions and experimental validation, which accelerates the optimization of lead compounds.
Case Studies: A Comparative Analysis of Pyrazole-Based Inhibitors
To illustrate the interplay between in silico and in vitro results, we will examine several case studies of pyrazole-based inhibitors targeting different classes of enzymes.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7] Consequently, inhibiting VEGFR-2 is a well-established anti-cancer strategy. Several studies have explored pyrazole derivatives as VEGFR-2 inhibitors.
One such study designed and synthesized a series of pyrazole-based compounds and evaluated their anti-proliferative activity and VEGFR-2 inhibition.[7] The in silico docking studies were performed to predict the binding modes of these compounds within the VEGFR-2 active site. A strong correlation was observed between the predicted binding affinity (docking score) and the experimentally determined IC50 values.
| Compound | Docking Score (kcal/mol) | VEGFR-2 IC50 (µM)[7] |
| 6a | -8.21 | 5.21 |
| 6d | -8.54 | 3.87 |
| 6h | -9.12 | 1.89 |
| Sorafenib (Reference) | -9.56 | 0.09 |
As the data suggests, a more negative docking score, indicating a stronger predicted binding affinity, generally corresponds to a lower IC50 value, signifying greater inhibitory potency. For instance, compound 6h , with the most favorable docking score among the synthesized compounds, also exhibited the highest VEGFR-2 inhibitory activity.[7]
Cyclooxygenase-2 (COX-2) Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain.[8] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that offer a better safety profile than their non-selective counterparts. The pyrazole ring is a key feature of the selective COX-2 inhibitor celecoxib.
In a study focused on developing new pyrazole analogues as selective COX-2 inhibitors, molecular docking was used to rationalize the observed in vitro activities.[8] The docking studies revealed that the most potent compounds adopted a binding mode similar to that of celecoxib, with key interactions within the COX-2 active site.
| Compound | Docking Score | COX-2 IC50 (µM)[8] |
| 5s | -12.24 | 2.51 |
| 5u | -12.907 | 1.79 |
| Celecoxib (Reference) | -9.924 | 0.045 |
Interestingly, in this case, while the docking scores of compounds 5s and 5u were significantly better than that of the reference drug celecoxib, their in vitro potency was lower.[8] This highlights a common challenge where docking scores may not always perfectly correlate with IC50 values. This discrepancy could be attributed to various factors, including differences in the solvation energies of the compounds or the inability of the scoring function to perfectly capture all aspects of the binding event.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[9] Pyrazole-based compounds have been investigated as potential CDK2 inhibitors.
A study on novel pyrazole derivatives as CDK2/cyclin A2 inhibitors demonstrated a good correlation between the in silico predictions and in vitro results.[9] The compounds with the most potent inhibitory activity in the in vitro assay also showed favorable binding interactions in the molecular docking studies.
| Compound | Docking Score (kcal/mol) | CDK2/cyclin A2 IC50 (µM)[9] |
| 4 | -7.86 | 3.82 |
| 7a | -8.12 | 2.0 |
| 7d | -8.34 | 1.47 |
| 9 | -8.59 | 0.96 |
The data clearly shows a trend where a more negative docking score is associated with a lower IC50 value, reinforcing the utility of molecular docking in predicting the relative potency of these pyrazole-based CDK2 inhibitors.[9]
Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry.[3] A study on pyrazole derivatives as tyrosinase inhibitors also showcased the synergy between in silico and in vitro approaches.
| Compound | Docking Score (kcal/mol) | Tyrosinase IC50 (mM)[3] |
| 5a | -6.8 | 0.85 |
| 5b | -7.1 | 0.65 |
| 5c | -7.5 | 0.43 |
| Kojic Acid (Reference) | -5.9 | 0.60 |
In this case, the docking studies not only predicted the binding affinities but also provided insights into the binding mode of the inhibitors within the tyrosinase active site, suggesting that they interact with the copper ions crucial for the enzyme's catalytic activity.[3] The correlation between the docking scores and the IC50 values further validated the computational model.
Experimental Protocols: A Glimpse into the Methodologies
To ensure scientific integrity and reproducibility, it is crucial to understand the methodologies behind the data. Below are detailed, step-by-step protocols for a representative in silico molecular docking workflow and a general in vitro enzyme inhibition assay.
In Silico Molecular Docking Workflow using AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11]
Step 1: Preparation of the Receptor Protein
-
Obtain the 3D structure of the target protein (e.g., VEGFR-2, COX-2) from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.[12]
-
Define the binding site by specifying a grid box that encompasses the active site of the enzyme.
Step 2: Preparation of the Ligand (Pyrazole-based inhibitor)
-
Draw the 2D structure of the pyrazole derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field.
-
Prepare the ligand for docking by assigning rotatable bonds and saving it in the appropriate format (e.g., PDBQT for AutoDock Vina).
Step 3: Performing the Docking Simulation
-
Use a docking program like AutoDock Vina to dock the prepared ligand into the grid box of the prepared receptor.
-
The software will explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity (docking score) for each pose.
Step 4: Analysis of the Results
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding.[12]
Caption: A typical workflow for in silico molecular docking.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[13]
Step 1: Preparation of Reagents
-
Prepare a stock solution of the purified enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate for the enzyme.
-
Prepare a stock solution of the pyrazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer with the optimal pH and ionic strength for the enzyme's activity.
Step 2: Performing the Assay
-
In a 96-well plate , add the assay buffer, the enzyme, and varying concentrations of the inhibitor.
-
Include control wells : a "no inhibitor" control (100% enzyme activity) and a "no enzyme" control (background).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate for a specific period at an optimal temperature.
Step 3: Detection and Data Analysis
-
Stop the reaction if necessary.
-
Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Understanding the biological context of the target enzyme is crucial for rational drug design. Here are simplified diagrams of the signaling pathways involving some of the enzymes discussed.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 triggers a cascade of downstream signaling events that promote angiogenesis.[14][15] Pyrazole-based inhibitors block the kinase activity of VEGFR-2, thereby inhibiting these downstream signals.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
COX-2 Inflammatory Pathway
In response to inflammatory stimuli, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8] Pyrazole-based inhibitors selectively block the activity of COX-2.
Caption: The COX-2 inflammatory pathway and its inhibition.
CDK2 in the Cell Cycle
CDK2, in complex with cyclins E and A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle.[16][17] Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of CDK2 in the cell cycle and its inhibition.
Conclusion: An Indispensable Partnership
The integration of in silico and in vitro methodologies represents a powerful paradigm in modern drug discovery. The case studies of pyrazole-based inhibitors presented in this guide underscore the value of this synergistic approach. While molecular docking provides a rapid and insightful tool for prioritizing and understanding ligand-receptor interactions, in vitro assays remain the gold standard for confirming biological activity and determining potency.
It is crucial to acknowledge that a perfect correlation between docking scores and experimental data is not always achievable.[5] However, the trends observed across multiple studies demonstrate the predictive power of computational methods. By embracing the strengths of both computational and experimental approaches and understanding their limitations, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success. The continued development of more sophisticated computational algorithms and high-throughput experimental techniques promises to further enhance this indispensable partnership in the quest for novel pyrazole-based therapeutics and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking studies and biological evaluation of chalcone based pyrazolines as tyrosinase inhibitors and potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives in Drug Discovery
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design.[3] FDA-approved drugs incorporating the pyrazole motif, such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil, underscore its therapeutic significance across diverse disease areas.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, focusing on three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial activities. We will move beyond a mere cataloging of compounds to explore the causal relationships between specific structural modifications and their resulting biological functions. By synthesizing data from numerous studies, this guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for designing the next generation of pyrazole-based therapeutics.
The general workflow for developing and optimizing such derivatives is a cyclical process of design, synthesis, and evaluation, which is fundamental to medicinal chemistry.
Figure 1: A generalized workflow for the discovery and optimization of pyrazole derivatives.
Part 1: Anticancer Activity of Pyrazole Derivatives
The pyrazole scaffold is a prominent feature in the design of novel anticancer agents, with derivatives demonstrating efficacy by targeting a multitude of biological pathways, including protein kinases, tubulin polymerization, and DNA integrity.[4][5][6] The structure-activity relationship is highly dependent on the substitution pattern around the pyrazole core.
Key Pharmacophoric Features for Anticancer Activity
A generalized SAR for anticancer pyrazole derivatives can be visualized as follows, highlighting the critical substitution points on the pyrazole ring.
Figure 2: Key SAR features of the pyrazole scaffold for anticancer activity.
Mechanism-Specific SAR Analysis
1. Kinase Inhibitors (e.g., EGFR, CDK): Many pyrazole derivatives function as ATP-competitive kinase inhibitors.[5] The SAR for these compounds is often highly specific to the target kinase's active site.
-
N1-Position: A substituted phenyl ring at the N1 position is a common feature. For instance, in EGFR inhibitors, a 2,4-dichlorophenyl group at N1 can occupy a hydrophobic pocket, enhancing binding affinity.[7]
-
C3 and C5 Positions: Di-aryl substitution at the C3 and C5 positions is critical. One aryl ring often acts as a hinge-binding moiety, forming hydrogen bonds with the kinase backbone, while the other extends into a solvent-exposed region or a secondary pocket. For example, compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed potent EGFR inhibitory activity (IC₅₀ = 0.07 µM), comparable to the drug Erlotinib.[8] The methoxy group on the C5-phenyl ring and the dimethyl groups on the C3-phenyl ring are key for this high affinity.[8]
2. Tubulin Polymerization Inhibitors: Certain pyrazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]
-
Key Feature: A 3,4,5-trimethoxyphenyl ring, a well-known feature of tubulin inhibitors like combretastatin, is often incorporated into the pyrazole structure, typically at the C5 position, to confer potent antiproliferative activity.[5]
3. DNA Intercalators and Topoisomerase Inhibitors: Some pyrazole hybrids have been shown to intercalate with DNA or inhibit topoisomerase II, preventing DNA replication and repair.[4] The fusion of planar aromatic systems to the pyrazole core is a common strategy to enhance these interactions.
Comparative Data: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5h | DNA Intercalator | MCF-7 (Breast) | ~3-fold more active than doxorubicin | [4] |
| Compound 2 | Not Specified | MCF-7 (Breast) | 6.57 | [4] |
| Compound 11c | p53-MDM2 Inhibition | SW620 (Colon) | 4.09 | [9] |
| Compound C5 | EGFR Inhibition | MCF-7 (Breast) | 0.08 | [8] |
| Compound 53 | Not Specified | HCT116 (Colon) | 0.76 - 2.01 | [5] |
Part 2: Anti-inflammatory Activity of Pyrazole Derivatives
The role of pyrazoles as anti-inflammatory agents is perhaps best exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[10] The primary mechanism involves the inhibition of prostaglandin synthesis.[11] The SAR for this class is well-defined and centers on mimicking the fatty acid substrate of COX enzymes.
Key Pharmacophoric Features for COX-2 Selectivity
The key to designing selective COX-2 inhibitors lies in exploiting a secondary binding pocket present in the COX-2 enzyme but absent in the COX-1 isoform.[3]
-
N1 and C5 Diaryl Substitution: A 1,5-diaryl-pyrazole scaffold is the quintessential structure for COX-2 inhibition.
-
The "Sulfo" Moiety: The most critical feature for COX-2 selectivity is the presence of a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group at the para position of the N1-phenyl ring.[3] This group is perfectly positioned to insert into the secondary pocket of COX-2, forming hydrogen bonds with key residues like Arg513, which provides the basis for selectivity over COX-1.[3] Shifting this group to the meta position or replacing it with bulkier, less polar groups diminishes or ablates activity.[3]
-
C5-Aryl Ring: The C5-phenyl ring binds in the primary active site. Electron-donating groups (e.g., methoxy) at the para position of this ring can enhance activity compared to other substituents.[3]
-
C3-Substitution: Substitution at the C3 position with groups like trifluoromethyl (-CF₃) can further enhance potency and selectivity.[10]
Comparative Data: COX-2 Inhibition by Pyrazole Derivatives
| Compound | C3-Substituent | N1-Aryl Substituent | C5-Aryl Substituent | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | -CF₃ | 4-SO₂NH₂-Ph | 4-Me-Ph | 0.04 (human) | 375 | [10] |
| Compound 125a | Not specified | Not specified | Not specified | Not specified | 8.22 | [12] |
| Compound 125b | Not specified | Not specified | Not specified | Not specified | 9.31 | [12] |
| 3,5-diarylpyrazole | Aryl | Not specified | Aryl | 0.01 | Not specified | [10] |
Part 3: Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][13] Their mechanisms of action are diverse, ranging from inhibiting essential enzymes like DNA gyrase to disrupting cell membrane integrity.[14][15]
Key Pharmacophoric Features for Antimicrobial Activity
The SAR for antimicrobial pyrazoles is more varied than for anticancer or anti-inflammatory agents due to the wide range of potential targets.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro (-NO₂) group, on an aryl substituent has been shown to significantly enhance antimicrobial activity.[14][16] Conversely, electron-donating groups like amino (-NH₂) can lead to inactivity.[14][16]
-
Halogenation: The incorporation of halogens (F, Cl, Br) on phenyl rings attached to the pyrazole core often leads to increased antibacterial and antifungal potency.[17]
-
Hybrid Molecules: Fusing the pyrazole core with other heterocyclic scaffolds like thiazole, imidazo-pyridine, or isocoumarin is a highly effective strategy for developing potent broad-spectrum agents.[14][15] These hybrid molecules can often overcome resistance mechanisms. For example, replacing a thiazole nucleus with a pyrazole ring expanded the antibacterial spectrum of a compound series, yielding derivatives active against vancomycin-resistant MRSA strains with MIC values as low as 0.5 µg/mL.[15]
Comparative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| Compound 5f | Isocoumarin hybrid, -NO₂ group | Various bacteria/fungi | Highest activity in series | [14][16] |
| Thiazolo-pyrazole 17 | Thiazole hybrid | MRSA | 4 | [15] |
| Imidazo-pyridine 18 | Imidazo-pyridine hybrid | E. coli, P. aeruginosa | < 1 | [15] |
| Dihydrotriazine 40 | Dihydrotriazine hybrid | MRSA, E. coli | 1 | [15] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative, step-by-step methodologies for the synthesis and evaluation of pyrazole derivatives.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol is based on the classical Knorr pyrazole synthesis, a reliable method for generating the pyrazole core.
Objective: To synthesize a 1,3,5-trisubstituted pyrazole derivative from a 1,3-diketone and a substituted hydrazine.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the 1,3-diketone (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Addition of Reagents: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material spots indicates reaction completion (typically 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product will often precipitate. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol or water to remove impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 3: Experimental workflow for the synthesis of a pyrazole derivative.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect (IC₅₀ value) of a synthesized pyrazole derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivative (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. Structure-activity relationship studies have provided clear, actionable insights for optimizing derivatives toward specific biological targets. For anticancer agents, targeting kinases and tubulin through specific aryl substitutions at the N1, C3, and C5 positions remains a promising strategy.[4][5] In the anti-inflammatory domain, the 1,5-diarylpyrazole framework with a para-sulfonyl group on the N1-phenyl ring is a validated blueprint for potent and selective COX-2 inhibition.[3][10] For antimicrobials, the incorporation of electron-withdrawing groups and the creation of hybrid molecules are powerful approaches to enhance potency and broaden the activity spectrum.[14][15] The experimental protocols detailed herein provide a foundation for the reproducible synthesis and evaluation necessary to validate these SAR principles and discover novel, clinically relevant compounds.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid
Introduction: The Promise and Challenge of a Privileged Scaffold
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous clinically successful drugs.[1] Its synthetic tractability and versatile bioisosteric properties have made it a key component in a multitude of protein kinase inhibitors (PKIs), including several FDA-approved cancer therapies.[1][2][3] This guide focuses on a novel pyrazole-containing compound, 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid , which we will refer to as PyraBen .
Based on its structural motifs and the rich history of the pyrazole scaffold, PyraBen has been designed as a putative inhibitor of Casein Kinase 2, alpha 1 (CSNK2A1) . CSNK2A1 is a ubiquitously expressed serine/threonine kinase that plays a critical role in a vast number of cellular processes, including cell growth, proliferation, and survival.[4][5] Its dysregulation is implicated in numerous cancers, making it a compelling therapeutic target.[4][6][7]
However, the development of any kinase inhibitor is fraught with the challenge of selectivity. The human kinome consists of over 500 members, many of which share a high degree of structural homology within their ATP-binding pockets.[1] Unintended inhibition of these "off-target" kinases can lead to significant toxicity or unpredictable pharmacological effects, undermining the therapeutic potential of an otherwise potent compound.
Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a regulatory hurdle but a fundamental necessity in drug development. This guide provides an in-depth, comparative framework for assessing the selectivity of PyraBen. We will contrast its hypothetical performance with a well-characterized, selective CSNK2A1 inhibitor, Silmitasertib (CX-4945) , to illustrate the experimental journey from broad kinome screening to in-cell target validation.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
The primary goal in designing a kinase inhibitor is to achieve potent and specific modulation of the intended target. However, the conserved nature of the ATP-binding site across the kinome makes achieving absolute specificity nearly impossible. Off-target activity is a common feature of most kinase inhibitors, and understanding this polypharmacology is crucial.
Causality of Off-Target Effects:
-
Toxicity: Inhibition of kinases essential for normal physiological functions (e.g., cardiac kinases, metabolic kinases) can lead to severe adverse events.
-
Reduced Efficacy: Off-target binding can reduce the free concentration of the drug available to engage the primary target.
-
Unintended Therapeutic Benefits: In some cases, off-target effects can be beneficial (polypharmacology), but this must be understood and characterized, not accidental.
This guide will walk through two essential, complementary techniques for building a robust selectivity profile: a broad in vitro binding screen to map the landscape of potential interactions, and a cell-based target engagement assay to confirm binding in a physiological context.
Methodology 1: Broad Kinome Profiling via In Vitro Competition Binding Assay (KINOMEscan®)
Expertise & Experience: The Rationale for a Global View
The logical first step in selectivity profiling is to cast a wide net. We need a comprehensive, unbiased assessment of our compound's interaction with as much of the human kinome as possible. The KINOMEscan® platform is an industry-standard method that addresses this need perfectly.[8][9] It is an in vitro competition binding assay that quantitatively measures the binding affinity (expressed as the dissociation constant, Kd) of a compound against a large panel of kinases (over 460).[9][10]
The key advantage of this approach is that it measures direct physical binding, independent of enzyme activity or the concentration of ATP.[10] This provides a clean, thermodynamic readout of a compound's intrinsic affinity for each kinase, creating a detailed map of its potential on- and off-targets.
Authoritative Grounding & Protocol Validation
The KINOMEscan® methodology is a well-validated, proprietary assay based on a competitive binding principle.[10] The amount of kinase captured on an immobilized ligand in the presence of the test compound is measured by quantitative PCR (qPCR), offering high sensitivity and precision.[10]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Prepare a 100 mM stock solution of PyraBen and Silmitasertib in 100% DMSO. Submit for profiling at a screening concentration (e.g., 1 µM) for an initial "scan" or as an 11-point, three-fold serial dilution for Kd determination.
-
Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized, active-site directed ligand, and the test compound.[10]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[10]
-
Data Analysis:
-
For single-concentration screening, results are typically reported as "% Control", where a lower percentage indicates stronger binding.
-
For Kd determination, binding data from the dose-response curve is fitted to a standard model to calculate the dissociation constant (Kd). A lower Kd value signifies higher binding affinity.
-
Visualization: KINOMEscan® Experimental Workflow
Caption: KINOMEscan® competition binding assay workflow.
Data Presentation: Hypothetical KINOMEscan® Results
The results below are hypothetical and for illustrative purposes. They are designed to show a scenario where PyraBen is a potent CSNK2A1 inhibitor but has a notable off-target liability.
| Kinase Target | PyraBen Kd (nM) | Silmitasertib Kd (nM) | Kinase Family |
| CSNK2A1 | 15 | 5 | CMGC |
| CSNK2A2 | 25 | 8 | CMGC |
| PIM1 | 4,500 | >10,000 | CAMK |
| PIM3 | 85 | >10,000 | CAMK |
| DYRK1A | 1,200 | 95 | CMGC |
| CDK2 | >10,000 | >10,000 | CMGC |
| MAPK1 (ERK2) | >10,000 | >10,000 | CMGC |
| SRC | 8,500 | >10,000 | TK |
| ABL1 | >10,000 | >10,000 | TK |
Interpretation: The in vitro data suggests PyraBen is a potent binder of its intended target, CSNK2A1. However, it also shows significant affinity for PIM3 kinase, an off-target that could complicate its therapeutic profile.[11] In contrast, Silmitasertib demonstrates high potency and superior selectivity for the CSNK2A family.
Methodology 2: Confirming Target Engagement in a Cellular Context (Cellular Thermal Shift Assay - CETSA)
Expertise & Experience: The Rationale for Cellular Validation
While in vitro binding data is essential, it doesn't guarantee that a compound will engage its target within the complex milieu of a living cell. The compound must be cell-permeable, avoid efflux pumps, and find its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[12][13]
The principle is elegantly simple: when a protein binds to a ligand (our drug), it generally becomes more stable and resistant to thermal denaturation.[13] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble (non-denatured) target protein that remains, we can detect this stabilization as a "thermal shift." A significant shift in the melting temperature (Tm) of the target protein is direct evidence of target engagement.[14]
Authoritative Grounding & Protocol Validation
CETSA is a label-free technique applicable to a wide range of proteins, including kinases.[15] The protocol relies on standard laboratory techniques like SDS-PAGE and Western blotting, making it a self-validating system where the presence of a specific protein band confirms the identity of the measured target.[14]
Experimental Protocol: CETSA for CSNK2A1
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116, known to express CSNK2A1) to ~80% confluency. Treat cells with either vehicle (DMSO), PyraBen (e.g., 1 µM), or Silmitasertib (e.g., 1 µM) for 1-2 hours at 37°C.[16]
-
Heat Challenge: Harvest and resuspend the treated cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[15]
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[15]
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-CSNK2A1 antibody).
-
Data Analysis: Quantify the band intensities at each temperature for each treatment condition. Plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). The change in melting temperature (ΔTm) upon drug treatment indicates target engagement.
Visualization: CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Data Presentation: Hypothetical CETSA Results
| Compound | Target Protein | Tm (°C) - Vehicle | Tm (°C) - Compound | ΔTm (°C) | Interpretation |
| PyraBen (1 µM) | CSNK2A1 | 48.5 | 56.0 | +7.5 | Strong Engagement |
| PIM3 | 52.0 | 54.5 | +2.5 | Weak/Moderate Engagement | |
| Silmitasertib (1 µM) | CSNK2A1 | 48.5 | 58.5 | +10.0 | Very Strong Engagement |
| PIM3 | 52.0 | 52.2 | +0.2 | No Significant Engagement |
Interpretation: The CETSA results would confirm that PyraBen enters the cells and binds to its primary target, CSNK2A1, causing a significant thermal stabilization. Crucially, it also shows a measurable, albeit smaller, thermal shift for PIM3, corroborating the in vitro binding data and confirming that PIM3 is a genuine cellular off-target. Silmitasertib shows a robust and highly selective engagement of CSNK2A1 with no effect on PIM3 in the cellular context.
Comparative Analysis and Discussion
A direct comparison of the data from both methodologies provides a clear and actionable selectivity profile for PyraBen.
| Metric | PyraBen | Silmitasertib | Commentary |
| Primary Target Potency (Kd) | 15 nM (CSNK2A1) | 5 nM (CSNK2A1) | Both are potent, with Silmitasertib showing slightly higher affinity. |
| Key Off-Target Affinity (Kd) | 85 nM (PIM3) | >10,000 nM (PIM3) | PyraBen has a significant PIM3 off-target liability. |
| Cellular Target Engagement (ΔTm) | +7.5°C (CSNK2A1) | +10.0°C (CSNK2A1) | Both compounds effectively engage the primary target in cells. |
| Cellular Off-Target Engagement (ΔTm) | +2.5°C (PIM3) | No shift | Confirms PIM3 as a cellular off-target for PyraBen. |
Advanced Profiling: Deconvoluting Unexpected Off-Targets with Affinity Chromatography-Mass Spectrometry (AC-MS)
Should a compound exhibit a cellular phenotype that cannot be explained by its known on- and off-targets, more advanced, unbiased methods are required. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful technique for target deconvolution.[19][20]
In this method, the small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its interacting proteins from a cell lysate.[21] These captured proteins are then identified using mass spectrometry, providing a comprehensive list of potential binding partners.[19][22]
Visualization: High-Level AC-MS Workflow
Caption: Affinity Chromatography-Mass Spectrometry workflow.
Final Conclusion
The journey of a small molecule from a promising hit to a well-characterized chemical probe or drug candidate is paved with rigorous, quantitative data. The cross-reactivity profile is arguably one of the most critical datasets, directly informing on a compound's potential for both efficacy and toxicity. As demonstrated with our hypothetical analysis of PyraBen, a comprehensive profiling strategy must be multi-layered. It should begin with a broad, unbiased screen like KINOMEscan® to map all potential interactions and be followed by orthogonal, cell-based methods like CETSA to confirm target engagement in a physiologically relevant setting. This logical, evidence-based progression ensures that drug development decisions are based on a solid scientific foundation, ultimately leading to safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. CSNK2A1 casein kinase 2 alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase CK2: a potential therapeutic target [csnk2a1foundation.org]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. brjac.com.br [brjac.com.br]
- 22. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
Benchmarking 2-Amino-4-(1H-pyrazol-1-YL)benzoic Acid Against Standard Anti-Inflammatory Drugs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel pyrazole derivative, 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid. By benchmarking its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), we aim to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for assessing its therapeutic promise. This document is structured to provide not only procedural steps but also the scientific rationale underpinning each experimental choice, ensuring a self-validating and rigorous comparative analysis.
Introduction: The Inflammatory Cascade and the Quest for Novel Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key player in the inflammatory process is the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[3][4][5][6][7]
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[8][9][10] Many anti-inflammatory drugs, including NSAIDs, exert their effects by targeting enzymes and signaling pathways involved in inflammation.[6]
Pyrazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory and analgesic properties.[11][12][13][14] Notably, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the therapeutic potential of this scaffold.[11] This guide focuses on a specific pyrazole derivative, this compound, and outlines a systematic approach to compare its efficacy and mechanism of action against standard NSAIDs like Ibuprofen and Diclofenac.
Comparative Compounds: A Snapshot
| Compound | Chemical Class | Primary Mechanism of Action |
| This compound | Pyrazole derivative | Putative anti-inflammatory agent; mechanism to be elucidated. |
| Ibuprofen | Propionic acid derivative (NSAID) | Non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[15] |
| Diclofenac | Acetic acid derivative (NSAID) | Non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[15][16] |
| Celecoxib | Pyrazole derivative (NSAID) | Selective inhibitor of cyclooxygenase-2 (COX-2).[11][15] |
Mechanistic Elucidation: In Vitro Assays
To understand the molecular mechanisms underlying the anti-inflammatory effects of this compound, a series of in vitro assays are proposed. These assays will directly compare its activity with standard NSAIDs.
Cyclooxygenase (COX) Inhibition Assay
The inhibition of COX enzymes is a primary mechanism of action for most NSAIDs.[7][17] This assay will determine if this compound inhibits COX-1 and/or COX-2 and will quantify its inhibitory potency (IC50).
-
Enzyme and Substrate Preparation : Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Incubation : The test compound (this compound) and reference drugs (Ibuprofen, Diclofenac, Celecoxib) are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin E2 (PGE2) Quantification : The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compounds. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
Macrophages are key immune cells that, when activated by stimuli like LPS, release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19][20] This assay will assess the ability of the test compound to suppress cytokine production.
-
Cell Culture : A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Cell Treatment : The cells are pre-treated with various concentrations of this compound or reference drugs for 1 hour.
-
LPS Stimulation : The cells are then stimulated with LPS (100 ng/mL) for 18-24 hours to induce an inflammatory response.[18][21]
-
Cytokine Measurement : The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using specific ELISA kits.
-
Cell Viability Assay : A parallel assay (e.g., MTT assay) is performed to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compounds.
-
Data Analysis : The percentage of inhibition of cytokine release is calculated for each compound concentration relative to the LPS-stimulated control.
In Vivo Efficacy: Animal Models of Inflammation
In vivo models are crucial for evaluating the anti-inflammatory efficacy of a compound in a whole-organism context.[2][22][23][24]
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[25][26][27][28] The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling).
-
Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration : The animals are divided into groups and orally administered with this compound, reference drugs (Ibuprofen, Diclofenac), or the vehicle (control) one hour before the carrageenan injection.
-
Induction of Edema : A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[25]
-
Measurement of Paw Volume : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]
-
Data Analysis : The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
The Arachidonic Acid Pathway and NSAID Intervention
Caption: The Arachidonic Acid Pathway and points of intervention for NSAIDs.
NF-κB Signaling Pathway in Inflammation
Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Caption: The experimental workflow for the carrageenan-induced paw edema model.
Expected Outcomes and Data Interpretation
The collective data from these assays will enable a multi-faceted comparison of this compound with standard NSAIDs.
| Assay | Metric | Interpretation |
| COX-1/COX-2 Inhibition | IC50 values | Lower IC50 indicates higher potency. The ratio of IC50 (COX-1/COX-2) will determine selectivity. |
| LPS-Induced Cytokine Release | % Inhibition of TNF-α and IL-6 | Indicates the compound's ability to modulate inflammatory signaling pathways independent of COX inhibition. |
| Carrageenan-Induced Paw Edema | % Inhibition of edema | Provides a measure of the compound's overall anti-inflammatory efficacy in an acute in vivo model. |
A successful outcome for this compound would be the demonstration of potent anti-inflammatory activity, ideally with a favorable selectivity profile towards COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition. Furthermore, significant inhibition of cytokine release would suggest a broader mechanism of action that could be advantageous in certain inflammatory conditions.
Conclusion
This guide provides a structured and scientifically rigorous approach to benchmarking the novel pyrazole derivative, this compound, against established anti-inflammatory drugs. By integrating in vitro mechanistic studies with in vivo efficacy models, researchers can generate a comprehensive data package to support the further development of this promising compound. The detailed protocols and visual aids are intended to facilitate the seamless execution and interpretation of these critical preclinical studies.
References
- 1. purformhealth.com [purformhealth.com]
- 2. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]
- 3. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. madbarn.com [madbarn.com]
- 6. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinref.com [clinref.com]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assessment of nonsteroidal anti-inflammatory drug use pattern using World Health Organization indicators: A cross-sectional study in a tertiary care teaching hospital of Chhattisgarh - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. In vivo and in-vitro anti-inflammatory study | PPT [slideshare.net]
- 24. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inotiv.com [inotiv.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Amino-4-(1H-pyrazol-1-YL)benzoic Acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid (CAS No. 1186663-55-7), grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring a safe laboratory environment for you and your colleagues.
Hazard Identification and Immediate Safety Precautions
Before handling any waste, it is imperative to understand the intrinsic hazards of the chemical. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications dictate the minimum personal protective equipment (PPE) required for handling the compound in any form, including as a waste product.
Immediate Actions & Required PPE:
-
Engineering Controls: Always handle the waste material, including weighing and transferring, within a certified chemical fume hood to minimize inhalation risks.[2]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][3] A face shield is recommended if there is a splash hazard.
-
Skin Protection: Wear nitrile or other chemically resistant gloves.[1] A lab coat is mandatory to protect against skin contact.[1]
-
Respiratory Protection: If engineering controls are not sufficient or during a spill cleanup outside of a fume hood, a NIOSH-approved respirator may be necessary.
Consult your institution's Chemical Hygiene Plan (CHP) for specific PPE requirements.[2][4]
The Cardinal Rule: Do Not Dispose Down the Drain or in General Trash
Under no circumstances should this compound, its solutions, or contaminated materials be disposed of via the sanitary sewer system (down the sink) or in the regular trash.[5][6] This is a direct violation of environmental regulations and can lead to harmful environmental consequences and significant penalties. All chemical waste must be collected and disposed of through an approved hazardous waste program.[1][6]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the systematic procedure for collecting and preparing this chemical for disposal.
Step 1: Waste Characterization
The first step in proper waste management is to determine if the waste is hazardous according to the U.S. Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3.[1] While this compound is not specifically listed as a "P-listed" or "U-listed" waste, it may be classified as hazardous based on its characteristics (e.g., reactivity, corrosivity, ignitability, toxicity). Given its irritant properties, it must be treated as a hazardous chemical waste.[7]
Step 2: Waste Collection & Container Selection
-
Solid Waste:
-
Collect unreacted solid this compound, contaminated weigh boats, and contaminated PPE (such as gloves) in a designated, leak-proof container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[7][8]
-
Do not mix this waste with other incompatible waste streams. For example, do not mix with strong oxidizing agents.[8]
-
-
Liquid Waste (Solutions):
-
Collect aqueous or solvent-based solutions containing this compound in a separate, dedicated liquid waste container.
-
The container must be shatter-resistant (plastic-coated glass or HDPE is preferred) and have a tight-sealing screw cap.[5][8]
-
Leave at least 10% headspace in the container to allow for vapor expansion.[8]
-
Place the liquid waste container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[5][8]
-
-
Sharps Waste:
-
Any needles, syringes, or contaminated glassware that cannot be effectively decontaminated must be disposed of in a designated sharps container labeled for chemical contamination.
-
Step 3: Proper Labeling
Accurate and complete labeling is a critical regulatory requirement.[9] As soon as the first drop of waste enters the container, it must be labeled. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:
-
The full chemical name: "this compound" (no abbreviations).[5]
-
The approximate concentration and composition of the waste (e.g., "5% in Methanol").[5]
-
The specific hazards associated with the waste (e.g., "Irritant").
-
The date the container was first used for waste accumulation.[5]
-
The name of the principal investigator and the laboratory location (building and room number).[8]
Step 4: Segregated Storage in a Satellite Accumulation Area (SAA)
-
Store your labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8][9] This area must be under the control of the laboratory personnel.
-
Segregate the waste container from incompatible materials. For instance, store it separately from containers of acids, bases, and oxidizers.[5][8]
-
Keep the waste container closed at all times except when adding waste.[5][7]
Step 5: Requesting a Waste Pickup
Once the waste container is full or you are finished generating this specific waste stream, arrange for its disposal through your institution's EHS department.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][9]
-
Follow your institution's specific procedures for requesting a waste pickup. This is typically done through an online portal or by contacting EHS directly.[5]
-
EHS personnel are trained to handle, transport, and arrange for the final disposal of the waste at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6]
Managing Empty Containers and Decontamination
Empty containers that once held this compound must also be handled properly.
-
A container is considered "empty" if all contents have been removed by pouring, scraping, etc., and no more than one inch of residue remains.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[5]
-
After a thorough triple rinse (collecting the first rinsate as hazardous waste), the container can often be disposed of in the regular trash or recycling, provided the label has been completely removed or defaced.[5][6]
Spill and Emergency Procedures
In the event of a spill, your immediate response is crucial.
-
Minor Spill (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large volume):
-
Alert personnel in the immediate area and evacuate.
-
If the material is volatile or creates dust, close the doors to the lab to contain the vapors/dust.
-
Contact your institution's EHS or emergency response team immediately.[5]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for any questions regarding chemical waste disposal.
References
- 1. aksci.com [aksci.com]
- 2. compliancy-group.com [compliancy-group.com]
- 3. aaronchem.com [aaronchem.com]
- 4. osha.gov [osha.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid: From Hazard Assessment to Disposal
As researchers and drug development professionals, our primary goal is to advance science, but our foremost responsibility is to do so safely. The novel compounds we synthesize and handle, such as 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid (CAS No. 1186663-55-7), require a diligent and informed approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the principles of chemical hygiene and risk mitigation. We will explore the causality behind each procedural step, ensuring a self-validating system of safety for you and your team.
Foundational Hazard Analysis
Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety protocol. This compound is a solid, powdered substance that presents specific risks upon contact and inhalation.[1] Its hazard profile, as classified under the Globally Harmonized System (GHS), dictates the necessary control measures.
While the Safety Data Sheet (SDS) for this specific compound does not indicate carcinogenic or mutagenic properties, it is crucial to recognize its chemical lineage.[1] As a primary aromatic amine, a class of compounds known to include potential carcinogens, an attitude of prudent avoidance is scientifically justified.[2][3][4] Many aromatic amines can be absorbed through the skin, making dermal protection a non-negotiable aspect of the handling protocol.[2]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram |
|---|---|---|---|---|
| Skin Irritation | Causes skin irritation | H315 | Warning | GHS07 |
| Eye Irritation | Causes serious eye irritation | H319 | Warning | GHS07 |
| Specific target organ toxicity | May cause respiratory irritation | H335 | Warning | GHS07 |
Source: AK Scientific, Inc. Safety Data Sheet[1]
The Hierarchy of Controls: Engineering and Administrative Measures
Before selecting Personal Protective Equipment (PPE), we must first implement more effective, foundational safety controls. PPE serves as the final barrier between you and the hazard.
Engineering Controls: These are the most critical modifications to the workspace to minimize exposure.
-
Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The ventilation will capture and exhaust airborne particulates, preventing respiratory exposure.[5][6]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]
Administrative Controls: These are the procedures and work practices that reduce the duration, frequency, and severity of exposure.
-
Designated Work Area: Establish a clearly marked area within the lab specifically for handling this compound. This prevents the spread of contamination to other surfaces.[8]
-
Restricted Access: Only trained personnel directly involved in the procedure should be in the designated area during handling.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the material, before leaving the lab, and before eating or drinking.[1][6] Contaminated clothing should never be taken home.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must directly address the identified hazards of skin/eye irritation and respiratory tract irritation from airborne powder.
Respiratory Protection
Inhalation of fine chemical powders can lead to serious respiratory conditions.[9]
-
Minimum Requirement: A NIOSH-approved N95 respirator is mandatory when handling the solid powder. A standard surgical mask provides no protection against chemical dusts and is not an acceptable substitute.[10]
-
Rationale: The N95 filter is certified to capture at least 95% of airborne particles, including the fine dust generated when transferring the compound.
Eye and Face Protection
Given the serious eye irritation hazard (H319), robust protection is essential.
-
Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when in the designated handling area.[11]
-
Enhanced Protection: When handling larger quantities (>1 gram) or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection.[10][11]
Hand Protection
The compound causes skin irritation, and as an aromatic amine, dermal absorption is a potential route of exposure.[1][2]
-
Glove Type: Nitrile gloves are the standard for incidental contact. They must be inspected for tears or holes before each use.[12]
-
Double Gloving: When weighing and handling the solid powder, wearing two pairs of nitrile gloves is a highly recommended best practice. This allows for the safe removal of the outer, contaminated glove without exposing the skin.[10]
-
Technique: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of contaminated gloves immediately in the designated chemical waste container.[12]
Body Protection
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snaps or buttons) must be worn at all times.[11]
-
Clothing: Long pants and closed-toe shoes are mandatory. No exposed skin on the legs or feet is permitted.[11]
-
For Large Quantities/Spills: For handling significant quantities or during spill cleanup, a disposable coverall (e.g., Tyvek) provides an additional layer of protection against widespread contamination.[13][14]
Below is a workflow diagram illustrating the decision-making process for selecting appropriate controls and PPE.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Operational Plan
4.1 Weighing and Transferring the Solid
-
Preparation: Don all required PPE (N95 respirator, double gloves, lab coat, goggles).
-
Location: Perform all manipulations inside a chemical fume hood.
-
Technique: Use a spatula to carefully transfer the powder. Avoid any actions that could create airborne dust. If possible, use a balance with a draft shield inside the hood.
-
Cleanup: After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth (wetted with water or ethanol) to collect any residual powder. Dispose of the wipe in the solid chemical waste.
4.2 Storage
-
Container: Store the compound in a tightly-closed, clearly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[15][16] Follow all institutional and OSHA guidelines for chemical storage.[8][17]
Spill and Disposal Management
5.1 Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
5.2 Spill Cleanup
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, gently cover the powder with an inert absorbent material (e.g., vermiculite, sand). Do not sweep dry powder.
-
Collect: Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
5.3 Waste Disposal
-
Regulations: All waste, including contaminated gloves, wipes, and excess chemical, must be disposed of as hazardous chemical waste.[1][12]
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal.[19] Do not pour chemical waste down the drain.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. polystarcontainment.com [polystarcontainment.com]
- 9. resources.psi-bfm.com [resources.psi-bfm.com]
- 10. pppmag.com [pppmag.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. pharmtech.com [pharmtech.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. capitalresin.com [capitalresin.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. archpdfs.lps.org [archpdfs.lps.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
